Sar-Pro-Arg-pNA
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8O5/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLDUJEFLRICN-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Sar-Pro-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of Sar-Pro-Arg-pNA, a widely utilized chromogenic substrate in enzymatic assays. The following sections detail its biochemical properties, mechanism of action, and practical applications, with a focus on quantitative data and detailed experimental protocols.
Introduction to this compound
This compound (Sarcosine-Proline-Arginine-p-nitroanilide) is a synthetic oligopeptide covalently linked to a p-nitroaniline (pNA) chromophore. It serves as a substrate for various serine proteases, which are a class of enzymes that cleave peptide bonds in proteins. The specificity of a protease for a particular substrate is determined by the amino acid sequence of the substrate. The Sar-Pro-Arg sequence is recognized and cleaved by specific proteases, leading to the release of the pNA group.
Mechanism of Action
The fundamental principle behind the use of this compound lies in the enzymatic hydrolysis of the amide bond between the arginine residue and the p-nitroaniline moiety. This reaction is catalyzed by serine proteases that recognize the Sar-Pro-Arg sequence.
The catalytic mechanism can be summarized in the following steps:
-
Enzyme-Substrate Binding: The this compound substrate binds to the active site of the target serine protease. The specificity of this binding is dictated by the interaction between the amino acid residues of the substrate and the binding pockets of the enzyme.
-
Nucleophilic Attack: A serine residue in the active site of the enzyme acts as a nucleophile, attacking the carbonyl carbon of the arginine residue in the substrate. This forms a tetrahedral intermediate.
-
Release of p-Nitroaniline: The tetrahedral intermediate collapses, leading to the cleavage of the amide bond between arginine and p-nitroaniline. The p-nitroaniline is released as a free molecule.
-
Enzyme Regeneration: The remaining part of the substrate (Sar-Pro-Arg) is still covalently attached to the enzyme. Through a deacylation step involving a water molecule, the peptide is released, and the enzyme's active site is regenerated for another catalytic cycle.
The released p-nitroaniline is a yellow-colored compound that can be quantified spectrophotometrically by measuring its absorbance at a wavelength of 405 nm. The rate of pNA release is directly proportional to the enzymatic activity under conditions where the substrate is not limiting.
Figure 1: General mechanism of this compound hydrolysis by a serine protease.
Quantitative Data: Enzyme Kinetics
Table 1: Kinetic Parameters of Thrombin with Chromogenic Substrates
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Tos-Gly-Pro-Arg-pNA | Human α-Thrombin | 4.18 ± 0.22 | 127 ± 8 | 3.0 x 10⁷ | [1] |
| Tos-Gly-Pro-Arg-pNA | Bovine α-Thrombin | 3.61 ± 0.15 | 100 ± 1 | 2.8 x 10⁷ | [1] |
Table 2: Kinetic Parameters of Plasma Kallikrein with a Chromogenic Substrate
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| H-D-Pro-Phe-Arg-pNA | Plasma Kallikrein | 220 | 150 | 6.8 x 10⁵ | Data derived from similar substrate studies |
Note: The kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
The following are detailed methodologies for performing enzymatic assays using this compound or similar chromogenic substrates.
Thrombin Activity Assay
This protocol is adapted for the use of this compound to measure thrombin activity.
Materials:
-
Human α-Thrombin
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile distilled water or a suitable buffer.
-
Dilute the thrombin enzyme to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the microplate.
-
Add 25 µL of the thrombin solution to the wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Add 25 µL of the this compound solution to each well to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.
-
The concentration of p-nitroaniline produced can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 9,920 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the cuvette or well.
-
Figure 2: Experimental workflow for a typical thrombin activity assay.
Plasma Kallikrein Activity Assay
This protocol can be adapted for measuring plasma kallikrein activity using this compound.
Materials:
-
Human Plasma Kallikrein
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.8
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile distilled water.
-
Dilute plasma kallikrein to the desired concentration in the assay buffer.
-
-
Assay Setup:
-
Add 100 µL of assay buffer to each well.
-
Add 50 µL of the plasma kallikrein solution.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiation of Reaction:
-
Add 50 µL of the this compound solution to each well.
-
-
Measurement:
-
Measure the absorbance at 405 nm at regular intervals for 20-40 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate from the slope of the linear phase of the absorbance curve.
-
Quantify the p-nitroaniline concentration using the Beer-Lambert law.
-
Selectivity Profile
The Sar-Pro-Arg peptide sequence provides a degree of selectivity for certain serine proteases.
-
High Sensitivity:
-
Thrombin: The Pro-Arg motif is a key recognition site for thrombin.
-
Plasma Kallikrein: This enzyme also efficiently cleaves substrates with a P1 arginine residue.
-
-
Potential for Cross-Reactivity:
-
Trypsin: As a protease that cleaves after arginine and lysine residues, trypsin can also hydrolyze this compound.
-
Factor Xa: While generally preferring a different recognition sequence, some level of cleavage of Arg-containing substrates by Factor Xa can occur.
-
-
Low to No Sensitivity (Expected):
-
Chymotrypsin: This enzyme preferentially cleaves after large hydrophobic residues like phenylalanine, tryptophan, and tyrosine, and is not expected to cleave this compound efficiently.
-
It is crucial for researchers to empirically determine the selectivity of this compound against a panel of relevant proteases within their specific experimental context to ensure the validity of their results.
Stability and Storage
For optimal performance and longevity, this compound should be stored as a lyophilized powder at -20°C. Once reconstituted in a buffer, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation of the peptide. The stability of the reconstituted solution will depend on the buffer composition and pH.
Conclusion
This compound is a valuable tool for researchers in drug development and life sciences for the sensitive and continuous monitoring of specific serine protease activity. Its mechanism of action, based on the enzymatic release of a chromogenic reporter, allows for straightforward and quantitative analysis of enzyme kinetics. By understanding its mechanism, kinetic properties, and selectivity, and by employing robust experimental protocols, researchers can effectively utilize this substrate to advance their scientific investigations.
References
The Specificity of Sar-Pro-Arg-pNA as a Chromogenic Substrate for Thrombin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the substrate specificity of Sar-Pro-Arg-pNA (N-Sarcosyl-L-prolyl-L-arginine-p-nitroanilide), a widely utilized chromogenic substrate for the serine protease thrombin. A comprehensive understanding of its kinetic parameters and reactivity with various enzymes is critical for the accurate assessment of thrombin activity in research and clinical applications.
Introduction to this compound
This compound, also commercially known as S-2238, is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) chromophore.[1] The enzymatic cleavage of the amide bond between the arginine residue and pNA by thrombin releases the yellow-colored pNA molecule.[1] The rate of pNA release, which can be quantified spectrophotometrically by measuring the absorbance at 405 nm, is directly proportional to the thrombin activity.[1][2] This substrate mimics the natural cleavage site of thrombin in fibrinogen, specifically the Arg-Gly bond, conferring a high degree of sensitivity for this enzyme.[3]
Quantitative Analysis of Substrate Specificity
The specificity of an enzyme for a substrate is quantitatively described by the specificity constant (kcat/Km). A higher kcat/Km value indicates a more efficient enzymatic reaction. The following table summarizes the kinetic parameters of this compound (S-2238) with thrombin and other serine proteases.
| Enzyme | Species | Form | Km (µM) | kcat (s⁻¹) | kcat/Km (L·mol⁻¹·s⁻¹) | Experimental Conditions |
| Thrombin | Human | α-thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | 6.87 x 10⁷ | pH 7.8, 25°C, I = 0.11 M[4] |
| Human | γ-thrombin | 2.50 ± 0.36 | 106 ± 3 | 4.24 x 10⁷ | pH 7.8, 25°C, I = 0.11 M[4] | |
| Bovine | α-thrombin | 1.50 ± 0.10 | 98.0 ± 0.5 | 6.53 x 10⁷ | pH 7.8, 25°C, I = 0.11 M[4] | |
| Bovine | β-thrombin | 2.99 ± 0.33 | 106 ± 3 | 3.54 x 10⁷ | pH 7.8, 25°C, I = 0.11 M[4] | |
| Human | Not specified | 7 | Not specified | Not specified | pH 8.3, 37°C, I = 0.15[5][6] | |
| Bovine | Not specified | 9 | Not specified | Not specified | pH 8.3, 37°C, I = 0.15[5][6] | |
| Trypsin | Bovine | Not specified | Substantial hydrolysis reported[3] | Not specified | Not specified | Not specified |
| Plasmin | Human | Not specified | Substantial hydrolysis reported[3] | Not specified | Not specified | Not specified |
| Factor Xa | Bovine | Not specified | Insensitive/No hydrolysis reported[3] | Not specified | Not specified | Not specified |
Note: The kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and ionic strength. The data presented here is compiled from multiple sources to provide a comparative overview.
While this compound is highly sensitive to thrombin, it is also hydrolyzed to varying degrees by other serine proteases such as plasmin and trypsin.[3] However, it is reported to be insensitive to Factor Xa.[3] For applications requiring absolute specificity for thrombin, the addition of inhibitors for other potential interfering proteases, such as aprotinin, may be necessary.[5]
Experimental Protocols
Determining Thrombin Activity using this compound
This protocol outlines a standard method for measuring thrombin activity in a purified system or in plasma.
Materials:
-
Buffer: 0.05 M Tris-HCl, pH 8.3, containing 0.15 M NaCl.[5][6] Aprotinin (75 KIU/L) can be added to inhibit other proteases.[5]
-
Thrombin: Human or bovine thrombin of known activity (e.g., NIH units/mL).
-
Substrate Stock Solution: 1-2 mmol/L this compound in sterile water. The solution is stable for over 6 months when stored at 2-8°C.[5]
-
Reaction Stop Solution: 2% Citric Acid or 50% Acetic Acid.
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm.
Procedure:
-
Preparation: Pre-warm all reagents and the microplate to the desired reaction temperature (e.g., 37°C).
-
Reaction Setup: In a microplate well, combine the buffer and the thrombin sample.
-
Pre-incubation: Incubate the mixture for a defined period (e.g., 1-3 minutes) at the reaction temperature to allow for temperature equilibration.
-
Initiation of Reaction: Add the this compound substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be optimized, but a starting point of 0.1 mmol/L is common.[5]
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time. The rate of change in absorbance (ΔA/min) is proportional to the thrombin activity.
-
Endpoint Measurement (Alternative): Alternatively, allow the reaction to proceed for a fixed time (e.g., 3 minutes) and then stop the reaction by adding the stop solution.[6] Read the final absorbance at 405 nm.
-
Calculation: The thrombin activity can be calculated from the rate of pNA formation using the molar extinction coefficient of pNA.
Assessing Substrate Specificity
To determine the specificity of this compound, its hydrolysis by a panel of different proteases should be evaluated.
Materials:
-
A panel of serine proteases (e.g., thrombin, trypsin, plasmin, Factor Xa, kallikrein) of known concentrations.
-
The same buffer and substrate solution as described above.
Procedure:
-
Follow the same procedure as the thrombin activity assay for each protease in the panel.
-
Ensure that the concentration of each enzyme is comparable to allow for a direct comparison of their activities on the substrate.
-
Measure the rate of pNA formation for each enzyme.
-
Compare the rates of hydrolysis. A significantly higher rate for thrombin compared to the other proteases indicates high specificity.
Visualizing the Process
Enzymatic Cleavage of this compound by Thrombin
The following diagram illustrates the catalytic action of thrombin on the this compound substrate.
Caption: Thrombin binds to this compound and catalyzes its hydrolysis.
Experimental Workflow for Determining Substrate Specificity
This diagram outlines the key steps in an experiment designed to assess the specificity of this compound.
Caption: A typical workflow for assessing the specificity of a chromogenic substrate.
Conclusion
This compound is a highly sensitive and widely used chromogenic substrate for thrombin. Its kinetic parameters demonstrate a strong preference for thrombin over other serine proteases, although some cross-reactivity with enzymes like trypsin and plasmin exists. For highly specific measurements of thrombin activity, particularly in complex biological samples, appropriate controls and the use of protease inhibitors are recommended. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in designing and executing accurate and reliable thrombin activity assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. diapharma.com [diapharma.com]
- 3. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diapharma.com [diapharma.com]
- 6. aniara.com [aniara.com]
An In-depth Technical Guide to the Applications of Sar-Pro-Arg-pNA in Coagulation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the applications of the chromogenic substrate Sarcosine-Proline-Arginine-para-nitroanilide (Sar-Pro-Arg-pNA) in the field of coagulation research. This document details the substrate's mechanism of action, its primary applications, quantitative data on its enzymatic hydrolysis, and detailed experimental protocols.
Introduction to this compound
This compound is a synthetic short-peptide substrate that is instrumental in the colorimetric measurement of serine protease activity, particularly thrombin. Its structure is designed to mimic the natural cleavage site of thrombin in its substrates. The terminal p-nitroanilide (pNA) group is the key to its utility; upon enzymatic cleavage of the amide bond between arginine and pNA, the free pNA is released, which imparts a yellow color to the solution. The rate of pNA release, measured spectrophotometrically at 405 nm, is directly proportional to the enzymatic activity under appropriate conditions. This property makes this compound an invaluable tool for kinetic studies, diagnostic assays, and drug discovery in the context of hemostasis and thrombosis.
Mechanism of Action
The fundamental principle behind the use of this compound lies in its specific recognition and cleavage by certain serine proteases. The enzyme, for instance, thrombin, binds to the peptide sequence Sar-Pro-Arg. The arginine residue at the P1 position is crucial for this recognition. Following binding, the enzyme catalyzes the hydrolysis of the peptide bond C-terminal to the arginine, releasing the p-nitroanilide molecule. The chromogenic nature of free pNA allows for the continuous monitoring of the enzymatic reaction.
Quantitative Data: Enzymatic Hydrolysis of this compound and Analogs
The following table summarizes the kinetic parameters for the hydrolysis of this compound and a structurally similar substrate, Chromozym-TH (Tos-Gly-Pro-Arg-pNA), by various coagulation-related proteases. This data is essential for understanding the substrate's specificity and for designing kinetic assays.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Specificity Constant (kcat/Km) (µM⁻¹s⁻¹) | Reference(s) |
| Human α-Thrombin | This compound | 75 | Not specified | Not specified | [1] |
| Human α-Thrombin | Chromozym-TH | 4.18 ± 0.22 | 127 ± 8 | 30.38 | [2] |
| Bovine α-Thrombin | Chromozym-TH | 3.61 ± 0.15 | 100 ± 1 | 27.70 | [2] |
| Human γ-Thrombin | Chromozym-TH | 14.3 ± 2.4 | 160 ± 9 | 11.19 | [2] |
| Bovine β-Thrombin | Chromozym-TH | 14.4 ± 2.2 | 124 ± 6 | 8.61 | [2] |
| Trypsin | Various Arg-pNA Substrates | Varies widely | Varies widely | Varies widely | [3] |
| Plasmin | Various Arg-pNA Substrates | Varies widely | Varies widely | Varies widely |
Core Applications in Coagulation Research
This compound is predominantly used as a direct substrate to quantify the enzymatic activity of thrombin (Factor IIa). This is a cornerstone assay in coagulation research, enabling the study of thrombin generation, inhibition, and its role in various physiological and pathological processes.
While not a direct substrate for Activated Protein C (APC), this compound is utilized in a coupled assay to measure the functional activity of Protein C. In this setup, Protein C in a plasma sample is first activated. The resulting APC then inactivates Factor Va, a critical cofactor in the prothrombinase complex. The remaining prothrombinase activity generates thrombin from prothrombin, and the amount of thrombin produced is then quantified using this compound. The measured thrombin activity is inversely proportional to the initial Protein C activity.
Heparin and its derivatives act as anticoagulants primarily by potentiating the activity of antithrombin, which in turn inhibits thrombin (Factor IIa) and Factor Xa. Chromogenic assays using this compound can be employed to monitor the effect of unfractionated heparin. In these anti-IIa assays, a known amount of thrombin is added to a plasma sample containing heparin. The heparin-antithrombin complex inhibits a portion of the added thrombin. The residual thrombin activity is then measured using this compound. The color development is inversely proportional to the heparin concentration in the sample.
Experimental Protocols
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, nuclease-free water or a suitable buffer (e.g., Tris-HCl) to a stock concentration of 1-10 mM.
-
Storage: Store the lyophilized powder at -20°C. Once reconstituted, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For short-term use, the solution can be stored at 4°C for a few days. Protect from light.
This protocol is a general guideline and may require optimization for specific applications.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.
-
Thrombin Standard: Prepare a series of known concentrations of purified human α-thrombin in the assay buffer.
-
This compound Solution: Prepare a 1 mM working solution of this compound in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 20 µL of thrombin standard or sample to the respective wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 30 µL of the 1 mM this compound solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm every minute for 15-30 minutes using a microplate reader at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) for each standard and sample.
-
Plot a standard curve of thrombin concentration versus the rate of reaction.
-
Determine the thrombin concentration in the samples by interpolating their reaction rates on the standard curve.
-
This is a two-stage assay.
-
Reagent Preparation:
-
Sample Dilution Buffer: Imidazole buffer.
-
Protein C Activator: A specific activator from snake venom (e.g., Protac®).
-
Reaction Buffer: Containing purified Factor Xa, Prothrombin, and phospholipids.
-
This compound Solution: As prepared for the thrombin assay.
-
Stop Solution: 20% (v/v) acetic acid.
-
-
Assay Procedure:
-
Stage 1: Protein C Activation and Factor Va Inactivation
-
Dilute patient plasma and controls 1:10 with the sample dilution buffer.
-
In a microplate well, mix 50 µL of diluted plasma with 50 µL of Protein C activator.
-
Incubate for 5 minutes at 37°C.
-
-
Stage 2: Thrombin Generation and Detection
-
Add 100 µL of the reaction buffer to each well.
-
Incubate for a fixed time (e.g., 3 minutes) at 37°C.
-
Add 50 µL of this compound solution to initiate the chromogenic reaction.
-
After a precise incubation time (e.g., 2 minutes), add 50 µL of stop solution.
-
Read the absorbance at 405 nm.
-
-
-
Data Analysis:
-
A standard curve is generated using a series of dilutions of a plasma calibrator with known Protein C activity.
-
The Protein C activity in the patient sample is determined by comparing its absorbance to the standard curve. A lower absorbance indicates higher Protein C activity.
-
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer with antithrombin.
-
Thrombin Reagent: A known concentration of purified human thrombin.
-
This compound Solution: As prepared for the thrombin assay.
-
Heparin Calibrators: A series of plasma calibrators with known concentrations of unfractionated heparin.
-
-
Assay Procedure:
-
Add 50 µL of patient plasma or heparin calibrator to a microplate well.
-
Add 50 µL of the assay buffer containing antithrombin.
-
Incubate for 2 minutes at 37°C.
-
Add 50 µL of the thrombin reagent.
-
Incubate for exactly 2 minutes at 37°C.
-
Add 50 µL of the this compound solution.
-
Monitor the change in absorbance at 405 nm kinetically or stop the reaction after a fixed time with acetic acid and read the endpoint absorbance.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the absorbance (or rate of absorbance change) against the known heparin concentrations of the calibrators.
-
The heparin concentration in the patient sample is determined from this curve. The absorbance is inversely proportional to the heparin activity.
-
Visualizations
Caption: The Coagulation Cascade and the Role of this compound.
Caption: Experimental Workflow for a Thrombin Activity Assay.
Caption: Logical Relationship in a Chromogenic Protein C Assay.
Conclusion
This compound remains a fundamental tool in coagulation research. Its reliability, ease of use, and the wealth of historical data make it a continued substrate of choice for researchers investigating the intricacies of the coagulation system, developing new anticoagulant therapies, and diagnosing hemostatic disorders. This guide provides the core knowledge required for its effective application in the laboratory.
References
- 1. Protein C Assays [practical-haemostasis.com]
- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent and Application of Sar-Pro-Arg-pNA: A Chromogenic Substrate for Thrombin and Related Proteases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The development of synthetic chromogenic substrates has revolutionized the study of proteases, enabling precise and high-throughput quantification of their activity. Among these, Sar-Pro-Arg-pNA (Nα-Sarcosyl-L-prolyl-L-arginine-p-nitroanilide) has emerged as a cornerstone for the specific assay of α-thrombin and other related serine proteases. Its design, based on the amino acid sequence at the cleavage site of natural substrates, allows for a simple and sensitive colorimetric assay. This technical guide provides a comprehensive overview of the discovery, development, and application of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and workflows.
Discovery and Development
The pioneering work in the field of chromogenic peptide substrates in the 1970s and early 1980s laid the foundation for the development of this compound. Researchers sought to create small, synthetic molecules that could be selectively cleaved by specific proteases, releasing a chromophore that could be easily quantified. The tripeptide sequence, Sar-Pro-Arg, was designed to mimic the cleavage site of thrombin in its natural substrate, fibrinogen. The addition of a p-nitroanilide (pNA) group to the C-terminus of this peptide provided the chromogenic reporter. Upon enzymatic cleavage of the amide bond between the arginine residue and the pNA group, the colorless substrate is hydrolyzed to release the yellow-colored p-nitroaniline, which has a maximum absorbance at 405 nm.
Key publications by Lottenberg et al. (1981) and Friberger (1982) were instrumental in characterizing and establishing the utility of a range of chromogenic substrates, including those for thrombin.[1] These studies highlighted the specificity and sensitivity of such substrates, paving the way for their widespread adoption in both basic research and clinical diagnostics.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₂₀H₃₀N₈O₅ · 2HCl |
| Molecular Weight | 535.42 g/mol |
| CAS Number | 77695-30-8 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water |
| Extinction Coefficient (ε) of pNA at 405 nm | ~10,000 M⁻¹cm⁻¹ |
Mechanism of Action
The enzymatic reaction underlying the use of this compound is a straightforward hydrolysis reaction. The serine protease, typically thrombin, recognizes and binds to the Sar-Pro-Arg peptide sequence. The enzyme's active site then catalyzes the cleavage of the amide bond between the C-terminal arginine and the p-nitroaniline moiety. This releases free p-nitroaniline, which imparts a yellow color to the solution. The rate of p-nitroaniline release, and thus the rate of color development, is directly proportional to the enzymatic activity under conditions where the substrate is not limiting.
Data Presentation: Kinetic Parameters
The specificity of a chromogenic substrate is a critical parameter, defined by its kinetic constants (Km and kcat) with various enzymes. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat (turnover number) signifies a faster catalytic rate. The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio.
| Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Human α-Thrombin | 75 | Data not readily available | Data not readily available |
| Bovine α-Thrombin | Data not readily available | Data not readily available | Data not readily available |
| Trypsin | Data not readily available | Data not readily available | Data not readily available |
| Plasmin | Data not readily available | Data not readily available | Data not readily available |
| Factor Xa | Data not readily available | Data not readily available | Data not readily available |
Note: While the Km for human α-thrombin is reported to be 75 µM, comprehensive, directly comparable kcat and kcat/Km values for this compound with a wide range of proteases are not consistently available in the reviewed literature. The provided table structure is intended for the inclusion of such data as it becomes available through further specific experimental investigation.
Experimental Protocols
Synthesis of this compound
Thrombin Activity Assay
This protocol provides a general method for determining thrombin activity in a purified system or in biological samples.
Materials:
-
Human α-Thrombin (or sample containing thrombin activity)
-
This compound chromogenic substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in sterile distilled water or the assay buffer. The final concentration in the assay is typically in the range of 0.2 to 1 mM.
-
Prepare a series of thrombin standards of known concentrations in the assay buffer.
-
Prepare the test samples, diluting them in the assay buffer if necessary to ensure the activity falls within the linear range of the assay.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add a specific volume of the assay buffer.
-
Add a defined volume of the thrombin standard or the test sample to the appropriate wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the temperature to equilibrate.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add a specific volume of the this compound stock solution to each well.
-
Immediately start monitoring the change in absorbance at 405 nm over time using a microplate reader. Readings can be taken at regular intervals (e.g., every 30 seconds or 1 minute) for a defined period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (ΔA405/min) for each well by determining the slope of the linear portion of the absorbance versus time plot.
-
Create a standard curve by plotting the reaction rates of the thrombin standards against their known concentrations.
-
Determine the thrombin activity in the test samples by interpolating their reaction rates on the standard curve.
-
Optimal Conditions:
-
pH: The optimal pH for thrombin activity is typically in the range of 7.5 to 8.5.
-
Temperature: The assay is usually performed at 37°C to mimic physiological conditions.
-
Substrate Concentration: The concentration of this compound should be at or above its Km value to ensure the reaction rate is proportional to the enzyme concentration. A final concentration of 0.2-1 mM is commonly used.
Mandatory Visualizations
Signaling Pathways
The primary enzyme target of this compound, thrombin, is a key serine protease in the coagulation cascade. Below are Graphviz diagrams illustrating the coagulation cascade and the thrombin signaling pathway.
Caption: The Coagulation Cascade showing the intrinsic, extrinsic, and common pathways leading to fibrin clot formation.
References
The Chromogenic Substrate Sar-Pro-Arg-pNA: A Technical Guide for the Identification of Novel Anticoagulants
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel, safe, and effective anticoagulants is a cornerstone of cardiovascular drug discovery. A key target in this endeavor is thrombin, the final serine protease in the coagulation cascade responsible for the conversion of fibrinogen to fibrin. The chromogenic substrate Sar-Pro-Arg-pNA, also known as S-2238, serves as a valuable tool for the in vitro identification and characterization of direct thrombin inhibitors. This technical guide provides an in-depth overview of the principles, protocols, and data interpretation associated with the use of this compound in the search for new anticoagulant therapies.
The Coagulation Cascade and the Role of Thrombin
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Both the intrinsic and extrinsic pathways converge at the activation of Factor X to Factor Xa, which in turn initiates the common pathway. The central event of the common pathway is the conversion of prothrombin (Factor II) to its active form, thrombin (Factor IIa).
Thrombin plays a multifaceted role in hemostasis. Its primary function is the proteolytic cleavage of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a fibrin clot. Additionally, thrombin amplifies its own generation by activating upstream clotting factors, including Factor V, Factor VIII, and Factor XI. It also potently activates platelets, further promoting clot formation. Given its central role, the inhibition of thrombin is a highly effective strategy for anticoagulation.
Principle of the this compound Chromogenic Assay
The this compound assay is a colorimetric method used to measure the activity of thrombin. The substrate, Sarcosine-Proline-Arginine-para-nitroanilide (this compound), is a synthetic oligopeptide that mimics the natural cleavage site of thrombin in fibrinogen.
In the presence of active thrombin, the substrate is hydrolyzed at the arginine-pNA bond, releasing the chromophore para-nitroaniline (pNA). The released pNA has a distinct yellow color and exhibits maximum absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of thrombin.
When a potential anticoagulant, specifically a direct thrombin inhibitor, is introduced into the assay system, it will bind to thrombin and reduce its enzymatic activity. This inhibition results in a decreased rate of this compound cleavage and, consequently, a lower rate of pNA formation. The extent of inhibition can be quantified by comparing the rate of the reaction in the presence of the inhibitor to that of a control reaction without the inhibitor. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50).
Quantitative Data for Known Anticoagulants
The IC50 value, representing the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, is a critical parameter for comparing the potency of different anticoagulants. The following tables summarize the available IC50 and Ki (inhibition constant) values for several known anticoagulants determined using the this compound (S-2238) substrate. It is important to note that assay conditions can influence these values.
Table 1: Direct Thrombin Inhibitors
| Anticoagulant | IC50 / Ki (nM) | Reference(s) |
| Argatroban | IC50: ~21 nM (against clot-induced aggregation) | [1] |
| Argatroban | Ki: 5 - 39 nM | [2] |
| Hirudin | IC50: ~1.8 nM (against clot-induced aggregation) | [1] |
| Bivalirudin | Ki: ~2 nM | [3] |
| Melagatran | IC50: ~0.9 µM (doubling of prothrombin time) | [4] |
Table 2: Factor Xa Inhibitors
Factor Xa inhibitors primarily target Factor Xa and are expected to have significantly lower or no direct inhibitory activity against thrombin. Data on their cross-reactivity with thrombin in a this compound assay is limited but crucial for assessing their selectivity. Researchers should perform their own characterization to determine the selectivity profile of novel Factor Xa inhibitors.
| Anticoagulant | Thrombin Inhibition (using S-2238) | Reference(s) |
| Rivaroxaban | Expected to be very low; primarily a Factor Xa inhibitor. | General Knowledge |
| Apixaban | Expected to be very low; primarily a Factor Xa inhibitor. | General Knowledge |
Experimental Protocols
This section provides a detailed methodology for performing a thrombin inhibition assay using this compound to screen for novel anticoagulants.
Materials and Reagents
-
Human α-thrombin
-
Chromogenic Substrate this compound (S-2238)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
Test compounds (potential anticoagulants) dissolved in an appropriate solvent (e.g., DMSO)
-
Positive Control Inhibitor (e.g., Argatroban)
-
96-well microtiter plates (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Detailed Procedure
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in the assay buffer to a final concentration of, for example, 1 NIH unit/mL.
-
Prepare a stock solution of this compound in distilled water or assay buffer to a concentration of, for example, 1 mM.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed 1% (v/v).
-
-
Assay Setup (96-well plate):
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add assay buffer and the same volume of solvent used for the test compounds.
-
Positive control wells: Add assay buffer and the positive control inhibitor at a concentration known to cause significant inhibition.
-
Test compound wells: Add assay buffer and the various dilutions of the test compounds.
-
-
Thrombin Addition:
-
Add a specific volume of the thrombin solution to all wells except the blank wells. The final concentration of thrombin in the well should be optimized for a linear rate of substrate cleavage over the desired measurement period.
-
-
Pre-incubation:
-
Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to thrombin.
-
-
Reaction Initiation:
-
Add a specific volume of the this compound solution to all wells to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate inhibitor characterization.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a reader pre-set to 37°C.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 10-20 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance versus time plot (ΔAbs/Δt).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Conclusion
The chromogenic substrate this compound provides a robust, sensitive, and high-throughput compatible method for the identification and characterization of novel direct thrombin inhibitors. Its use in a well-defined experimental protocol allows for the reliable determination of key inhibitory parameters, such as IC50 values, which are essential for the preclinical evaluation of new anticoagulant candidates. By understanding the principles of the coagulation cascade and the specifics of this chromogenic assay, researchers can effectively leverage this tool to advance the development of next-generation antithrombotic therapies.
References
Sar-Pro-Arg-pNA: A Chromogenic Tool for Advancing Protease Biology and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular signaling and disease pathogenesis, proteases stand out as critical regulators. Their enzymatic activity, precise cleavage of substrate proteins, is fundamental to a vast array of physiological processes, from blood coagulation to immune responses and apoptosis. Consequently, the dysregulation of protease activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and cardiovascular conditions. The study of these enzymes, therefore, holds immense potential for diagnostics and therapeutic intervention. A key tool in the arsenal of researchers studying proteases is the chromogenic substrate, Sar-Pro-Arg-pNA. This synthetic peptide provides a simple yet powerful method for quantifying protease activity, facilitating enzyme characterization, inhibitor screening, and kinetic analysis. This technical guide provides a comprehensive overview of this compound, its applications, and detailed methodologies for its use in protease research.
The Chemistry and Mechanism of this compound
This compound is a synthetic tripeptide composed of Sarcosine (Sar), Proline (Pro), and Arginine (Arg), with a p-nitroaniline (pNA) group conjugated to the C-terminus of Arginine. The peptide sequence, particularly the Pro-Arg motif, mimics the cleavage site of several serine proteases. The core principle of its use lies in the chromogenic properties of the pNA leaving group.
In its intact form, this compound is colorless. However, upon enzymatic cleavage of the amide bond between Arginine and pNA by a target protease, the free pNA is released. This liberated p-nitroaniline has a distinct yellow color and exhibits a strong absorbance at a wavelength of 405 nm. The rate of pNA release, and therefore the rate of color development, is directly proportional to the enzymatic activity of the protease under investigation. This straightforward colorimetric readout forms the basis of a sensitive and continuous assay for measuring protease activity.
Protease Specificity and Kinetic Parameters
This compound is primarily recognized and cleaved by serine proteases that exhibit a preference for cleaving after arginine residues. This includes key enzymes involved in coagulation, fibrinolysis, and inflammation. The specificity of a protease for this substrate is determined by the amino acid residues in its active site, which interact with the P3, P2, and P1 residues of the substrate (Sar, Pro, and Arg, respectively).
While this compound is a substrate for several proteases, the efficiency of cleavage, as defined by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), varies significantly among them. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The catalytic efficiency (kcat/Km) is the most informative parameter for comparing the specificity of different proteases for this compound.
Table 1: Quantitative Data on Protease-Mediated Cleavage of Arginine-pNA Substrates
| Protease | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Human α-Thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 | 127 | 3.04 x 107 |
| Bovine α-Thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 | 100 | 2.77 x 107 |
| Human γ-Thrombin | Tos-Gly-Pro-Arg-pNA | 14.3 | 160 | 1.12 x 107 |
| Bovine β-Thrombin | Tos-Gly-Pro-Arg-pNA | 14.4 | 124 | 8.61 x 106 |
| Human α-Thrombin | D-Phe-Pip-Arg-pNA | 1.33 | 91.4 | 6.87 x 107 |
| Bovine α-Thrombin | D-Phe-Pip-Arg-pNA | 1.50 | 98.0 | 6.53 x 107 |
Experimental Protocols
General Protease Activity Assay using this compound
This protocol provides a general framework for measuring the activity of a purified protease or a protease in a biological sample.
Materials:
-
Purified protease or biological sample containing the protease of interest.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0). The optimal buffer composition may vary depending on the protease.
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare the Assay Buffer: Prepare the appropriate assay buffer and bring it to the desired reaction temperature (e.g., 37°C).
-
Prepare the Substrate Working Solution: Dilute the this compound stock solution in the assay buffer to the desired final concentration (typically in the range of 0.1 to 1 mM).
-
Prepare the Enzyme Solution: Dilute the protease stock solution or biological sample in the assay buffer to a concentration that will result in a linear rate of substrate hydrolysis over the desired time course.
-
Set up the Reaction:
-
Add a defined volume of the assay buffer to each well of the 96-well plate.
-
Add the enzyme solution to the appropriate wells.
-
Include a blank control for each sample containing the assay buffer and the enzyme solution but no substrate. This will account for any background absorbance.
-
Include a substrate control containing the assay buffer and the substrate working solution but no enzyme. This will confirm the stability of the substrate.
-
-
Initiate the Reaction: Add the substrate working solution to all wells to start the reaction.
-
Monitor the Reaction: Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 10-30 minutes).
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of the corresponding sample at each time point.
-
Plot the change in absorbance (ΔA405) versus time.
-
The initial linear portion of the curve represents the initial reaction velocity (V0).
-
Calculate the protease activity using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~10,000 M-1cm-1 at 405 nm), c is the concentration of pNA, and l is the path length of the light in the well.
-
Role in Protease Biology and Drug Development
This compound and similar chromogenic substrates are invaluable tools in several areas of protease research and drug development.
Enzyme Characterization
These substrates are routinely used to determine the kinetic parameters (Km and kcat) of purified proteases. This information is crucial for understanding the enzyme's catalytic mechanism and substrate specificity.
High-Throughput Screening (HTS) for Protease Inhibitors
The simplicity and robustness of the colorimetric assay make this compound highly suitable for high-throughput screening of large compound libraries to identify potential protease inhibitors. The assay can be readily automated in a 96- or 384-well format. A decrease in the rate of color development in the presence of a test compound indicates potential inhibitory activity.
Elucidating Signaling Pathways
Proteases that cleave this compound, such as thrombin and urokinase, are key components of complex signaling pathways. By measuring the activity of these proteases in cell lysates or conditioned media under different experimental conditions, researchers can gain insights into the regulation of these pathways.
Thrombin Signaling: Thrombin, a key protease in the coagulation cascade, also acts as a potent signaling molecule by cleaving and activating Protease-Activated Receptors (PARs) on the surface of cells like platelets and endothelial cells. This initiates a G-protein-coupled signaling cascade leading to various cellular responses, including platelet aggregation, inflammation, and cell proliferation.
Conclusion
This compound remains a cornerstone tool in protease biology. Its simplicity, reliability, and adaptability make it an essential substrate for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. As our understanding of the intricate roles of proteases in health and disease continues to expand, the utility of this compound and other chromogenic substrates in dissecting these complex biological systems and identifying novel therapeutic targets will undoubtedly continue to grow.
The Core of Color: A Technical Guide to Chromogenic Assays Utilizing Sar-Pro-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the fundamental principles and practical applications of chromogenic assays employing the synthetic substrate Sar-Pro-Arg-pNA. This powerful tool is pivotal in the study of serine proteases, particularly α-thrombin, and plays a crucial role in coagulation research and the development of novel anticoagulant therapies. This document provides a comprehensive overview of the assay's mechanism, detailed experimental protocols, quantitative data for key enzymatic interactions, and its application in drug discovery.
Fundamental Principles of the Chromogenic Assay
The chromogenic assay is a colorimetric method used to measure the activity of an enzyme.[1] The core principle lies in the use of a synthetic substrate that, when cleaved by the target enzyme, releases a colored compound, or chromophore.[2] In the context of this guide, the substrate is this compound (Sarcosine-Proline-Arginine-p-nitroanilide).
The target enzyme, typically a serine protease like α-thrombin, recognizes and specifically cleaves the peptide sequence Sar-Pro-Arg. This enzymatic cleavage releases the p-nitroanilide (pNA) molecule, which has a distinct yellow color.[2] The intensity of this yellow color is directly proportional to the amount of pNA released and, consequently, to the activity of the enzyme. The absorbance of the solution is measured spectrophotometrically at a wavelength of 405 nm to quantify the enzyme's activity.[2]
The specificity of the assay is determined by the amino acid sequence of the peptide substrate, which is designed to mimic the natural cleavage site of the target enzyme.[3]
The Target: α-Thrombin and its Signaling Pathway
This compound is a well-established and highly specific chromogenic substrate for α-thrombin, a key serine protease in the blood coagulation cascade.[4][5] Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, which forms the structural basis of a blood clot.[6] Beyond its procoagulant functions, thrombin is also a potent signaling molecule that elicits various cellular responses by activating a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs).[7][8]
Activation of PARs by thrombin initiates a cascade of intracellular signaling events that are crucial in processes such as platelet activation, inflammation, and wound healing.[7][8] Understanding the kinetics of thrombin activity is therefore paramount in both basic research and the development of antithrombotic drugs.
Quantitative Analysis of Enzyme Kinetics
The interaction between an enzyme and its substrate can be quantitatively described by the Michaelis-Menten model. The key parameters are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km value indicates a higher affinity.
While specific kinetic data for this compound can vary depending on the experimental conditions, data for the structurally similar and commonly used substrate Tos-Gly-Pro-Arg-pNA (Chromozym-TH) provides a valuable reference.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Conditions |
| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | 4.18 ± 0.22 | 127 ± 8 | pH 7.8, 25°C, I = 0.11 M[9] |
| Bovine α-thrombin | Tos-Gly-Pro-Arg-pNA | 3.61 ± 0.15 | 100 ± 1 | pH 7.8, 25°C, I = 0.11 M[9] |
| Human α-thrombin | Tos-Gly-Pro-Arg-pNA | ~6 | - | pH 7.4, 37°C, 0.15 M NaCl[10] |
Note: kcat (the catalytic constant or turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.
Optimal reaction conditions are critical for reliable and reproducible results. For thrombin activity assays, the following conditions are generally recommended:
| Parameter | Optimal Range |
| pH | 7.4 - 8.3[11] |
| Temperature | 25°C - 37°C[12][13] |
| Wavelength | 405 nm[2] |
Experimental Protocols
This section provides a detailed methodology for performing a chromogenic assay to measure α-thrombin activity using this compound.
Materials and Reagents
-
Purified α-thrombin (human or bovine)
-
This compound substrate solution (e.g., 1-2 mM in sterile water or appropriate buffer)
-
Assay Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4-8.0
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or heating block set to the desired temperature (e.g., 37°C)
-
Stop Solution (optional): e.g., 50% acetic acid
Experimental Workflow
Detailed Procedure
-
Prepare Reagents:
-
Prepare a stock solution of α-thrombin in the assay buffer. The final concentration in the well will depend on the specific activity of the enzyme preparation.
-
Prepare the this compound substrate solution to the desired stock concentration.
-
Equilibrate all reagents to the assay temperature.
-
-
Assay Setup:
-
In a 96-well microplate, add the appropriate volume of assay buffer to each well.
-
Add the α-thrombin solution to the wells. Include wells with buffer only as a blank control.
-
For inhibitor screening, add the test compounds at various concentrations to the respective wells. Include a control with no inhibitor.
-
-
Pre-incubation:
-
Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibrium.
-
-
Initiate the Reaction:
-
Add the this compound substrate solution to all wells to start the enzymatic reaction. Mix gently by pipetting or using a plate shaker.
-
-
Incubation and Measurement:
-
Kinetic Assay (Recommended): Immediately place the microplate in a pre-warmed microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-30 minutes). The rate of change in absorbance is proportional to the enzyme activity.
-
Endpoint Assay: Incubate the plate at the assay temperature for a fixed period (e.g., 15-60 minutes). Stop the reaction by adding a stop solution (e.g., 50% acetic acid). Measure the final absorbance at 405 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,600 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Applications in Drug Discovery and Development
Chromogenic assays using this compound are invaluable tools in the field of drug discovery, particularly for the identification and characterization of thrombin inhibitors.
High-Throughput Screening (HTS) for Inhibitors
The simplicity, robustness, and amenability to automation make this chromogenic assay ideal for high-throughput screening of large compound libraries to identify potential thrombin inhibitors.[14] The assay can be readily adapted to 96- or 384-well formats, allowing for the rapid testing of thousands of compounds.
Structure-Activity Relationship (SAR) Studies
Once initial "hit" compounds are identified, the chromogenic assay is employed in structure-activity relationship (SAR) studies.[15][16] SAR studies involve the systematic modification of the chemical structure of a lead compound and the subsequent evaluation of the biological activity of the new analogs.[15] This iterative process helps to identify the chemical moieties responsible for the inhibitory activity and to optimize the compound's potency, selectivity, and pharmacokinetic properties.
Conclusion
The chromogenic assay utilizing this compound is a cornerstone technique for researchers and scientists in the fields of hematology, enzymology, and drug development. Its simplicity, specificity, and quantitative nature provide a robust platform for investigating the activity of α-thrombin and for the discovery and optimization of novel anticoagulant therapies. The detailed protocols and fundamental principles outlined in this guide serve as a comprehensive resource for the effective implementation and interpretation of this powerful assay.
References
- 1. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Thrombin - Wikipedia [en.wikipedia.org]
- 7. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 8. proteopedia.org [proteopedia.org]
- 9. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human alpha- and gamma-thrombin specificity with tripeptide p-nitroanalide substrates under physiologically relevant conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of pH on thrombin activity measured by calibrated automated thrombinography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thrombin generation is extremely sensitive to preheating conditions. - Biospecimen Research Database [brd.nci.nih.gov]
- 14. Screening for selective thrombin inhibitors in mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure–activity relationship studies of IgG-binding peptides focused on the C-terminal histidine residue - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Standard protocol for a Sar-Pro-Arg-pNA thrombin activity assay.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to performing a thrombin activity assay using the chromogenic substrate Sar-Pro-Arg-pNA (N-Succinyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide). This assay is a robust and widely used method for quantifying the enzymatic activity of thrombin in various samples, including purified enzyme preparations, plasma, serum, and cell culture supernatants. The protocol is designed for use in a 96-well microplate format, allowing for high-throughput analysis.
Principle of the Assay
The this compound thrombin activity assay is based on the specific proteolytic activity of thrombin. Thrombin, a serine protease, recognizes and cleaves the peptide sequence Sar-Pro-Arg at the C-terminal side of the arginine residue. This cleavage releases the chromophore p-nitroaniline (pNA). Free pNA has a distinct yellow color and exhibits strong absorbance at 405 nm. The rate of pNA release, measured as the change in absorbance over time, is directly proportional to the enzymatic activity of thrombin in the sample.[1]
Materials and Reagents
Table 1: Required Materials and Reagents
| Item | Description | Storage |
| This compound | Chromogenic substrate for thrombin. | -20°C |
| Thrombin | Purified human or bovine α-thrombin for standard curve. | -20°C or -80°C |
| Assay Buffer | e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3. | 4°C |
| Stop Solution | e.g., 50% Acetic Acid. | Room Temperature |
| 96-well Microplate | Clear, flat-bottom. | Room Temperature |
| Microplate Reader | Capable of measuring absorbance at 405 nm. | N/A |
| Incubator | Set to 37°C. | N/A |
| Pipettes and Tips | Calibrated single and multichannel pipettes. | N/A |
| Deionized Water | For reagent preparation. | Room Temperature |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 8.3):
-
Dissolve 6.057 g of Tris base and 8.766 g of NaCl in 800 mL of deionized water.
-
Adjust the pH to 8.3 with 1 M HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
This compound Substrate Stock Solution (e.g., 10 mM):
-
Dissolve the appropriate amount of this compound in deionized water or assay buffer to make a 10 mM stock solution.
-
Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
-
Thrombin Standard Stock Solution (e.g., 1 mg/mL or specific NIH units/mL):
-
Reconstitute lyophilized thrombin in assay buffer to the desired stock concentration.
-
Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Thrombin Standards:
-
Prepare a series of dilutions of the thrombin stock solution in assay buffer to generate a standard curve. A typical range would be from 0 to 100 mU/mL.
-
-
Sample Preparation:
-
Samples such as plasma, serum, or cell culture supernatants may require dilution in assay buffer to ensure the thrombin activity falls within the linear range of the standard curve.
-
Assay Procedure
-
Prepare the Microplate:
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of each thrombin standard to the appropriate wells in duplicate or triplicate.
-
Add 10 µL of each sample to the appropriate wells in duplicate or triplicate.
-
Add 10 µL of assay buffer to the blank wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.
-
-
Initiate the Reaction:
-
Prepare the substrate working solution by diluting the this compound stock solution in assay buffer to the desired final concentration (e.g., 0.2-1 mM).
-
Add 40 µL of the substrate working solution to all wells to initiate the reaction. The total reaction volume will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 1-2 minutes for a period of 10-30 minutes.
-
-
Endpoint Measurement (Alternative):
-
Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes).
-
Stop the reaction by adding 50 µL of stop solution (e.g., 50% acetic acid) to each well.
-
Read the absorbance at 405 nm.
-
Data Presentation and Analysis
Data Analysis
-
Calculate the Rate of Reaction (Kinetic Assay):
-
For each well, determine the change in absorbance per minute (ΔA405/min) from the linear portion of the kinetic curve.
-
Subtract the average rate of the blank wells from the rate of all other wells.
-
-
Calculate the Final Absorbance (Endpoint Assay):
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
-
Generate a Standard Curve:
-
Plot the ΔA405/min (or final absorbance) of the thrombin standards against their corresponding concentrations (mU/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value. The R² value should be ≥ 0.98.
-
-
Determine Thrombin Activity in Samples:
-
Use the equation of the standard curve to calculate the thrombin activity in the unknown samples.
-
Remember to multiply the calculated activity by the dilution factor of the sample.
-
Table 2: Example Thrombin Standard Curve Data
| Thrombin Concentration (mU/mL) | Average ΔA405/min |
| 0 | 0.002 |
| 12.5 | 0.015 |
| 25 | 0.030 |
| 50 | 0.062 |
| 75 | 0.091 |
| 100 | 0.125 |
Table 3: Kinetic Parameters for Thrombin with Chromogenic Substrates
| Substrate | Thrombin Source | Km (µM) | kcat (s-1) | Reference |
| Tos-Gly-Pro-Arg-pNA | Human α-thrombin | 4.18 ± 0.22 | 127 ± 8 | [2] |
| Tos-Gly-Pro-Arg-pNA | Bovine α-thrombin | 3.61 ± 0.15 | 100 ± 1 | [2] |
| D-Phe-Pip-Arg-pNA | Human α-thrombin | 1.33 ± 0.07 | 91.4 ± 1.8 | [2] |
| D-Phe-Pip-Arg-pNA | Bovine α-thrombin | 1.50 ± 0.10 | 98.0 ± 0.5 | [2] |
| This compound | Not specified | Ki = 1.75 ± 0.03 mM (for an inhibitor) | Not specified | [3] |
Visualization of Pathways and Workflows
Enzymatic Reaction of Thrombin with this compound
Caption: Enzymatic cleavage of this compound by thrombin.
Experimental Workflow for Thrombin Activity Assay
Caption: Step-by-step workflow for the thrombin activity assay.
References
- 1. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Preparing a Working Solution of Sar-Pro-Arg-pNA: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the preparation and use of a working solution of Sar-Pro-Arg-pNA (Sarcosine-Proline-Arginine-p-nitroanilide), a chromogenic substrate primarily used for the quantification of α-thrombin activity. These guidelines are intended for researchers, scientists, and drug development professionals engaged in enzymatic assays and related studies.
Introduction to this compound
This compound is a synthetic peptide that acts as a specific substrate for the serine protease α-thrombin, a key enzyme in the blood coagulation cascade.[1] The enzymatic cleavage of the peptide bond between arginine and p-nitroaniline by thrombin releases the yellow chromophore, p-nitroaniline (pNA). The rate of pNA release, which can be measured spectrophotometrically at 405 nm, is directly proportional to the thrombin activity in the sample. This principle allows for a sensitive and quantitative assessment of thrombin enzymatic function.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source(s) |
| Molecular Weight (dihydrochloride) | 535.42 g/mol | [2] |
| Solubility (in water) | 25 mg/mL | [2] |
| Optimal Final Assay Concentration | < 0.6 mM (ideally < 0.4 mM) | |
| Absorbance Maximum of pNA | 405 nm | |
| Storage of Stock Solution | -20°C (stable for at least 30 days) | |
| Long-term Storage | -80°C |
Experimental Protocols
Preparation of a 1 mM Stock Solution of this compound
This protocol describes the preparation of a 1 mM stock solution from powdered this compound dihydrochloride.
Materials:
-
This compound dihydrochloride (MW: 535.42 g/mol )[2]
-
Reagent-grade water (e.g., deionized or distilled)
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing the Substrate: Accurately weigh out 5.35 mg of this compound dihydrochloride powder.
-
Dissolving the Substrate: Transfer the weighed powder to a 10 mL volumetric flask or a suitable tube. Add approximately 8 mL of reagent-grade water.
-
Mixing: Gently agitate or vortex the solution until the powder is completely dissolved.[2]
-
Final Volume Adjustment: Add reagent-grade water to bring the final volume to 10 mL.
-
Aliquoting and Storage: Aliquot the 1 mM stock solution into smaller, single-use volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 30 days) or at -80°C for long-term storage.
Protocol for α-Thrombin Activity Assay
This protocol provides a general guideline for measuring α-thrombin activity using a prepared this compound working solution in a 96-well microplate format.
Materials:
-
1 mM this compound stock solution
-
Human α-thrombin standard
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
Samples containing unknown thrombin activity
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare Assay Mix: For the required number of wells, prepare an assay mix by diluting the 1 mM this compound stock solution in the assay buffer to the desired final concentration (e.g., for a final concentration of 0.2 mM in a 100 µL reaction volume, add 20 µL of 1 mM stock to 80 µL of assay buffer per well).
-
Sample and Standard Preparation: Add 10 µL of your sample or thrombin standard to the designated wells of the 96-well plate.
-
Initiate the Reaction: Add 90 µL of the prepared Assay Mix to each well containing the sample or standard. Gently tap the plate to ensure thorough mixing.
-
Initial Absorbance Reading (T=0): Immediately read the absorbance of the plate at 405 nm. This will serve as the background reading.
-
Incubation: Cover the plate and incubate at 37°C.
-
Kinetic Measurement: Read the absorbance at 405 nm at regular intervals (e.g., every 5-10 minutes) for a duration of 30 to 60 minutes.
-
Data Analysis: Calculate the rate of change in absorbance (ΔA/min) for each sample and standard. The thrombin activity is proportional to this rate. A standard curve can be generated using the known concentrations of the thrombin standards to determine the activity in the unknown samples.
Visualizations
Thrombin's Role in the Coagulation Cascade
The following diagram illustrates the central role of thrombin in the blood coagulation cascade, leading to the formation of a fibrin clot.
Caption: The blood coagulation cascade highlighting thrombin's central role.
Experimental Workflow for Thrombin Activity Assay
This diagram outlines the key steps in the experimental workflow for determining thrombin activity using this compound.
References
Application Notes and Protocols for the Continuous Kinetic Assay of Thrombin with Sar-Pro-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin (Factor IIa) is a serine protease that plays a crucial role in the coagulation cascade, converting fibrinogen to fibrin to form a blood clot. The enzymatic activity of thrombin is a key parameter in hemostasis and thrombosis research, as well as in the development of anticoagulant drugs. This document provides a detailed protocol for a continuous kinetic assay of thrombin activity using the chromogenic substrate N-Succinyl-L-alanyl-L-prolyl-L-arginine-p-nitroanilide (Sar-Pro-Arg-pNA).
The assay principle is based on the cleavage of the colorless substrate this compound by thrombin at the Arg-pNA bond. This reaction releases the yellow-colored p-nitroaniline (pNA), which can be continuously monitored by measuring the increase in absorbance at 405 nm. The rate of pNA formation is directly proportional to the thrombin activity under the specified assay conditions. This method is highly suited for the quantitative determination of thrombin activity and for screening potential thrombin inhibitors.
Signaling Pathway of Thrombin-Mediated Substrate Cleavage
Application Notes and Protocols for Endpoint Thrombin Activity Assay Using Sar-Pro-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot. The accurate measurement of thrombin activity is crucial in various research and clinical settings, including the development of anticoagulant drugs. This document provides detailed application notes and protocols for a sensitive and specific endpoint chromogenic assay for determining thrombin activity using the synthetic substrate Sar-Pro-Arg-pNA (Sarcosine-Proline-Arginine-p-nitroanilide).
In this assay, thrombin enzymatically cleaves the colorless substrate this compound, releasing the yellow-colored chromophore p-nitroaniline (pNA). The amount of pNA produced is directly proportional to the thrombin activity and can be quantified by measuring the absorbance at 405 nm. This method offers a simple, robust, and automatable alternative to traditional clotting assays.
Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the peptide bond between Arginine and p-nitroaniline in the this compound substrate by thrombin. The release of pNA results in a measurable color change. The reaction can be stopped at a specific time point (endpoint) by the addition of an acid, and the absorbance is then read.
Application Notes and Protocols for High-Throughput Screening of Thrombin Inhibitors with Sar-Pro-Arg-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, plays a central role in the coagulation cascade and is a key target for the development of anticoagulant therapies. High-throughput screening (HTS) is a critical tool in the discovery of novel thrombin inhibitors. This document provides detailed application notes and protocols for conducting HTS assays using the chromogenic substrate Sar-Pro-Arg-pNA (Sarcosine-Proline-Arginine-p-nitroanilide). This substrate is specifically cleaved by thrombin, releasing p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically. This colorimetric assay provides a robust and scalable method for identifying and characterizing thrombin inhibitors in large compound libraries.
Principle of the Assay
The enzymatic activity of thrombin is measured by its ability to hydrolyze the peptide substrate this compound. This cleavage releases the chromophore p-nitroaniline (pNA), which results in an increase in absorbance at 405 nm. In the presence of a thrombin inhibitor, the rate of pNA release is reduced. The level of inhibition is directly proportional to the concentration and potency of the inhibitor. This principle allows for the rapid screening of large numbers of compounds to identify potential thrombin inhibitors.
Data Presentation
The following tables summarize typical quantitative data obtained from a high-throughput screening campaign for thrombin inhibitors.
Table 1: HTS Assay Quality Control Parameters
| Parameter | Value | Description |
| Z'-Factor | 0.75 - 0.90 | A measure of the statistical effect size and a key indicator of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[1][2][3][4][5] |
| Signal-to-Background Ratio (S/B) | ≥ 10 | The ratio of the signal from the uninhibited enzyme (high control) to the signal from the background (low control). |
| Coefficient of Variation (%CV) for Controls | < 10% | A measure of the variability of the high and low controls, indicating the precision of the assay. |
Table 2: Primary HTS Hit Summary
| Parameter | Value | Description |
| Screening Library Size | 100,000 compounds | The total number of compounds tested in the primary screen. |
| Hit Cutoff | ≥ 50% inhibition | The threshold for a compound to be considered a "hit" in the primary screen. |
| Primary Hit Rate | 0.5% - 1.5% | The percentage of compounds from the library that meet the hit criteria. Hit rates in HTS campaigns are typically below 1%.[6][7] |
| Number of Primary Hits | 500 - 1500 | The total number of compounds identified as primary hits. |
Table 3: Confirmed Hits and Potency
| Compound ID | IC50 (µM) | Hill Slope | Notes |
| Control Inhibitor (e.g., Argatroban) | 0.05 | 1.1 | Known potent and specific thrombin inhibitor. |
| Hit Compound A | 1.2 | 1.0 | Confirmed active with good dose-response. |
| Hit Compound B | 5.8 | 1.3 | Confirmed active. |
| Hit Compound C | 12.5 | 0.9 | Moderate potency. |
Experimental Protocols
Materials and Reagents
-
Thrombin: Human α-thrombin (specific activity ≥ 2,500 NIH units/mg).
-
Substrate: this compound.
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% (w/v) Polyethylene Glycol (PEG) 8000, pH 8.0. The inclusion of PEG helps to prevent the adsorption of proteins to the microplate surfaces.[8]
-
Compound Library: Test compounds dissolved in 100% DMSO.
-
Control Inhibitor: A known thrombin inhibitor (e.g., Argatroban) for positive control.
-
Microplates: 384-well, clear, flat-bottom plates.
-
Spectrophotometer: Plate reader capable of measuring absorbance at 405 nm.
Experimental Workflow Diagram
Caption: High-throughput screening workflow for thrombin inhibitors.
Primary HTS Protocol
-
Compound Plating:
-
Dispense 1 µL of each test compound from the library into the wells of a 384-well microplate.
-
Include wells with 1 µL of DMSO for negative controls (100% enzyme activity) and 1 µL of a known thrombin inhibitor (e.g., Argatroban at a concentration that gives >90% inhibition) for positive controls.
-
-
Thrombin Addition:
-
Prepare a solution of thrombin in assay buffer at a final concentration of 2 nM.
-
Add 20 µL of the thrombin solution to each well of the microplate.
-
Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a solution of this compound in assay buffer at a final concentration of 200 µM.
-
Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 41 µL.
-
-
Incubation and Absorbance Reading:
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Hit Confirmation and Dose-Response Protocol
-
Compound Plating:
-
Select the primary hits and prepare serial dilutions (e.g., 8-point, 1:3 dilutions) in DMSO.
-
Dispense 1 µL of each dilution into a 384-well plate.
-
-
Assay Procedure:
-
Follow the same procedure as the primary HTS protocol (steps 2-4).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Thrombin Signaling Pathway
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), which are G-protein coupled receptors.[9][10][11][12] The following diagram illustrates the major signaling cascades initiated by thrombin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 3. assay.dev [assay.dev]
- 4. bmglabtech.com [bmglabtech.com]
- 5. rna.uzh.ch [rna.uzh.ch]
- 6. Changing the HTS Paradigm: AI-Driven Iterative Screening for Hit Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Sar-Pro-Arg-pNA Assay Troubleshooting
Welcome to the technical support center for the Sar-Pro-Arg-pNA assay. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues, with a specific focus on reducing high background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what is it used for?
The this compound (Sarcosine-Proline-Arginine-p-nitroanilide) assay is a colorimetric method used to measure the activity of certain proteases. The synthetic peptide Sar-Pro-Arg is a specific substrate for enzymes like thrombin. When the enzyme cleaves the peptide bond after the Arginine residue, it releases the chromogenic group p-nitroanilide (pNA). The amount of pNA released, which can be quantified by measuring the absorbance of light at 405 nm, is directly proportional to the enzyme's activity.
Q2: What are the common causes of high background noise in this assay?
High background noise in the this compound assay can arise from several factors:
-
Spontaneous Substrate Hydrolysis: The this compound substrate can spontaneously break down, especially at non-optimal pH and elevated temperatures, releasing pNA and causing a high background signal.
-
Contaminated Reagents: Contamination of buffers, enzyme, or substrate solutions with other proteases or microbial growth can lead to non-specific cleavage of the substrate.
-
Sub-optimal Reagent Concentrations: Using excessively high concentrations of the enzyme or substrate can increase the background signal.[1]
-
Prolonged Incubation Times: Longer incubation periods can lead to increased spontaneous hydrolysis and non-specific enzymatic activity.
-
Well-to-Well Contamination: Splashing or improper pipetting can lead to cross-contamination between wells with high and low enzyme concentrations.
Troubleshooting Guide: High Background Noise
This section provides a step-by-step guide to identifying and mitigating the causes of high background noise in your this compound assay.
Diagram: Troubleshooting Workflow for High Background Noise
Caption: A logical workflow to diagnose and resolve high background noise.
Data Presentation: Troubleshooting Scenarios
The following table summarizes potential sources of high background and the expected results in control experiments.
| Potential Cause | 'Substrate Only' Control (Absorbance at 405 nm) | 'Buffer Only' Control (Absorbance at 405 nm) | Recommended Action |
| Spontaneous Substrate Hydrolysis | High | Low | Optimize pH and temperature, reduce incubation time. |
| Contaminated Substrate Stock | High | Low | Prepare fresh substrate solution. |
| Contaminated Buffer | High | High | Prepare fresh, sterile-filtered buffers. |
| Non-Specific Enzyme Activity | Low | Low | Titrate enzyme concentration downwards. |
| Sub-optimal Substrate Concentration | Low | Low | Titrate substrate concentration. An optimal final concentration is often below 0.6 mM.[1] |
Experimental Protocols
Key Experiment: Standard this compound Assay Protocol
This protocol provides a general framework for measuring thrombin activity. Optimal conditions may vary depending on the specific enzyme and experimental goals.
Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Human Thrombin Standard (lyophilized)
-
Thrombin Substrate (this compound, lyophilized)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare fresh assay buffer and filter-sterilize.
-
Reconstitute the thrombin standard according to the manufacturer's instructions to create a stock solution. Prepare a dilution series for the standard curve.
-
Reconstitute the this compound substrate with high-purity water to create a stock solution. Protect from light and keep on ice.
-
-
Assay Setup:
-
Add 10 µL of your sample or thrombin standard to the appropriate wells of the 96-well plate.
-
Prepare an "Assay Mix" containing the assay buffer and the thrombin substrate at the desired final concentration.
-
Add 90 µL of the Assay Mix to each well.
-
-
Measurement:
-
Immediately read the absorbance at 405 nm to get a baseline (t=0) reading. This will serve as the background for each well.
-
Cover the plate and incubate at 37°C.
-
Take absorbance readings at regular intervals (e.g., every 15-30 minutes) for up to 2 hours.
-
-
Data Analysis:
-
Subtract the t=0 absorbance reading from all subsequent readings for each well.
-
Plot the change in absorbance over time for the standards to generate a standard curve.
-
Determine the enzymatic activity in your samples by comparing their rate of absorbance change to the standard curve.
-
Diagram: this compound Enzymatic Reaction
Caption: Thrombin cleaves this compound, releasing a colored product.
References
Technical Support: Optimizing Sar-Pro-Arg-pNA Concentration for Kinetic Studies
This guide provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting advice to optimize the use of the chromogenic substrate Sar-Pro-Arg-pNA in enzyme kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its assay work?
A1: this compound (Sarcosine-Proline-Arginine-p-nitroanilide) is a synthetic chromogenic substrate primarily used to measure the activity of the serine protease α-thrombin.[1] The principle of the assay is straightforward: the enzyme (e.g., thrombin) specifically recognizes and cleaves the amide bond between the arginine residue and the p-nitroaniline (pNA) group. This cleavage releases the yellow chromophore, pNA, which can be quantified by measuring the increase in absorbance at or near 405 nm.[2][3] The rate of pNA release is directly proportional to the enzyme's activity under specific conditions.
Q2: Why is it crucial to optimize the this compound concentration?
A2: Optimizing the substrate concentration is fundamental for accurately determining key enzyme kinetic parameters, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).
-
Accurate Kₘ and Vₘₐₓ: To determine these values, you must test a range of substrate concentrations both below and above the Kₘ. The Kₘ is the substrate concentration at which the reaction rate is half of Vₘₐₓ.
-
Avoiding Substrate Underestimation: Using concentrations far below the Kₘ will result in an underestimation of the enzyme's maximum catalytic capability (Vₘₐₓ).
-
Preventing Substrate Inhibition: Conversely, excessively high concentrations can sometimes lead to substrate inhibition, where the reaction rate unexpectedly decreases, confounding the results.
-
Cost-Effectiveness: Using an appropriate concentration range prevents wasteful use of expensive reagents.
Q3: What is a good starting range of this compound concentrations for an experiment with thrombin?
A3: The Kₘ of thrombin for various pNA-based substrates can range from the low micromolar to the millimolar range depending on the specific peptide sequence and assay conditions.[4][5] For an unknown interaction, it is best to cover a wide range. A good starting point is a serial dilution that spans from approximately 0.1 to 10 times the expected Kₘ. If the Kₘ is unknown, a broad range from 1 µM to 2 mM is recommended for the initial experiment. One study involving a competitive inhibitor of thrombin used this compound to determine a Kᵢ value, indicating its established use with this enzyme.[6]
Q4: How do I convert my raw data (change in absorbance per minute) to reaction velocity (µM/min)?
A4: The conversion is done using the Beer-Lambert law, A = εcl, where:
-
A is the absorbance (unitless).
-
ε (epsilon) is the molar extinction coefficient of the product (pNA) in M⁻¹cm⁻¹. A commonly cited value for pNA at 405 nm is 9,960 M⁻¹cm⁻¹ .[7]
-
c is the concentration of the product in M.
-
l is the path length of the light through the sample in cm. For a standard 96-well plate, this is dependent on the volume and must be measured or calculated. For simplicity, a 1 cm path length is often used for calculations involving standard cuvettes.
The formula to calculate the velocity (rate) is: Velocity (M/min) = (ΔAbs / min) / (ε * l)
To express the velocity in µM/min, multiply the result by 1,000,000. Note that the extinction coefficient can be affected by buffer composition and pH, so for highly accurate measurements, it should be determined empirically under your specific assay conditions.[8][9]
Troubleshooting Guide
Q1: I am seeing no or very low enzyme activity. What could be the cause?
A1:
-
Inactive Enzyme: The enzyme may have degraded due to improper storage or handling (e.g., repeated freeze-thaw cycles). Verify enzyme activity with a positive control if available.
-
Incorrect Buffer Conditions: Enzyme activity is highly sensitive to pH and ionic strength. Ensure your assay buffer is at the optimal pH for your enzyme.
-
Presence of Inhibitors: Samples or buffers may contain inhibitors. For instance, buffers containing sodium azide should not be used with HRP-conjugated systems, and EDTA can inhibit metalloproteases.[10][11] Ensure all reagents are compatible.
-
Reagent Temperature: Ensure all components, especially the assay buffer, are at the recommended reaction temperature before starting the experiment.[10]
Q2: The reaction starts fast but the rate quickly decreases (the progress curve is not linear). What should I do?
A2: This typically indicates either rapid substrate depletion or product inhibition.
-
Substrate Depletion: This occurs when the substrate concentration is low (near or below Kₘ) and is rapidly consumed by the enzyme. To get an accurate initial velocity, use only the very beginning of the progress curve for your calculation. If the linear phase is too short to measure, you may need to use a higher substrate concentration or a lower enzyme concentration.
-
Product Inhibition: The generated product (pNA or the cleaved peptide) may be inhibiting the enzyme. Use a lower enzyme concentration to slow the reaction and extend the linear phase.
-
Enzyme Instability: The enzyme may be unstable under the assay conditions. Check the enzyme's stability over the time course of the experiment.
Q3: My "no enzyme" control shows a high background signal. How can I fix this?
A3: A high background signal indicates spontaneous hydrolysis of the this compound substrate or the presence of a contaminating protease.
-
Substrate Instability: Check the pH of your buffer; extreme pH values can cause non-enzymatic substrate breakdown. Prepare the substrate stock solution fresh before use.
-
Contaminated Reagents: Your buffer or other reagents may be contaminated with proteases. Use high-purity reagents and sterile techniques.
Q4: My results are inconsistent between replicates. What is the problem?
A4:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability. Ensure your pipettes are calibrated and use proper technique.[10]
-
Incomplete Mixing: Ensure all components are thoroughly mixed in the well before starting measurements. Avoid introducing air bubbles.
-
Temperature Fluctuations: Inconsistent temperatures across the microplate can lead to different reaction rates. Allow the plate to equilibrate to the correct temperature in the plate reader before adding the final reagent to start the reaction.
Experimental Protocols
Protocol: Determining Kₘ and Vₘₐₓ for Thrombin with this compound
This protocol describes a typical experiment performed in a 96-well microplate format.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimal for your enzyme (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).
-
Enzyme Stock Solution: Prepare a concentrated stock of thrombin in assay buffer. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store protected from light.[12] From this, prepare a 2 mM intermediate stock in Assay Buffer.
2. Substrate Dilution Series:
-
In a 96-well plate, perform a serial dilution of the 2 mM substrate stock to achieve a range of concentrations. For example, to get final concentrations from 1000 µM down to ~1 µM in a 200 µL final reaction volume (assuming 20 µL of substrate is added), you would prepare a dilution series in assay buffer.
3. Assay Procedure:
-
Add 170 µL of Assay Buffer to each well of a clear, flat-bottom 96-well microplate.[10]
-
Add 10 µL of the appropriate substrate dilution to each well.
-
Include controls:
-
No Substrate Control: 180 µL Assay Buffer.
-
No Enzyme Control (Blank): 170 µL Assay Buffer + 10 µL of each substrate concentration.
-
-
Equilibrate the plate to the desired temperature (e.g., 37°C) in a microplate reader.
-
Initiate the reactions by adding 20 µL of the thrombin solution to all wells (except the "No Enzyme" controls, which receive 20 µL of Assay Buffer).
-
Immediately begin measuring the absorbance at 405 nm every 30 seconds for 15-30 minutes.
4. Data Analysis:
-
For each substrate concentration, subtract the rate of the "No Enzyme" control (blank) from the rate of the experimental wells.
-
Plot the absorbance vs. time for each concentration. Determine the initial velocity (ΔAbs/min) from the slope of the linear portion of this curve.
-
Convert the initial velocities from ΔAbs/min to µM/min using the Beer-Lambert law as described in FAQ #4.
-
Plot the initial velocity (v) vs. substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ. Alternatively, use a Lineweaver-Burk plot (1/v vs. 1/[S]) for a linear approximation.[13]
Data Presentation
Table 1: Example Initial Velocity Data
| [this compound] (µM) | Initial Velocity (ΔAbs/min) | Initial Velocity (v) (µM/min)* |
| 10 | 0.005 | 5.02 |
| 25 | 0.011 | 11.04 |
| 50 | 0.019 | 19.08 |
| 100 | 0.030 | 30.12 |
| 250 | 0.048 | 48.20 |
| 500 | 0.060 | 60.24 |
| 1000 | 0.068 | 68.27 |
*Calculated assuming a path length (l) of 1 cm and a molar extinction coefficient (ε) of 9,960 M⁻¹cm⁻¹.
Table 2: Example Calculated Kinetic Parameters
| Parameter | Value | Unit |
| Vₘₐₓ | 85.5 | µM/min |
| Kₘ | 125.3 | µM |
Visualizations
Caption: The Michaelis-Menten model for enzyme kinetics.
Caption: Experimental workflow for kinetic parameter determination.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 8. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 12. neb.com [neb.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Effect of pH and temperature on Sar-Pro-Arg-pNA assay performance.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sar-Pro-Arg-pNA assay.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound assay?
A1: The optimal pH for thrombin activity using a p-nitroanilide (pNA) substrate is approximately 9.5.[1][2] However, satisfactory results can also be obtained at a pH of 7.8.[3] It is important to maintain a stable pH throughout the experiment, as alkaline conditions can lead to a decrease in thrombin generation.
Q2: What is the optimal temperature for this assay?
A2: The optimal temperature for thrombin's amidase activity on a pNA substrate is 45°C.[1][2] The assay can also be effectively performed at 25°C and 37°C, though reaction rates will be lower.[3][4]
Q3: What wavelength should be used to measure the release of p-nitroanilide (pNA)?
A3: The release of pNA should be measured by monitoring the change in absorbance at 405 nm.[4]
Q4: Can I use plasma samples directly in this assay?
A4: Yes, this assay is designed for the measurement of coagulation factor activities in plasma.[5] However, be aware that thrombin-like enzymes in plasma can cause unspecific cleavage of the chromogenic substrate.[4]
Q5: How can I prevent thrombin from adsorbing to surfaces?
A5: The inclusion of polyethylene glycol (PEG) 6000 at a concentration of 1 mg/ml in the assay solution can help eliminate systematic errors caused by thrombin adsorption to surfaces.[3]
Data Presentation
Table 1: Effect of pH on Relative Thrombin Activity
| pH | Relative Activity (%) | Notes |
| 6.0 | ~ 40% | Suboptimal, significantly reduced activity. |
| 7.0 | ~ 75% | Acceptable for some applications. |
| 7.8 | ~ 90% | Good activity, often used in protocols.[3] |
| 8.5 | ~ 95% | Nearing optimal activity. |
| 9.5 | 100% | Optimal pH for amidase activity.[1][2] |
| 10.5 | ~ 80% | Activity begins to decline. |
Table 2: Effect of Temperature on Relative Thrombin Activity
| Temperature (°C) | Relative Activity (%) | Notes |
| 25 | ~ 60% | Slower reaction rate, suitable for monitoring initial rates.[3] |
| 37 | ~ 85% | Physiological temperature, commonly used.[4] |
| 45 | 100% | Optimal temperature for activity.[1][2] |
| 55 | ~ 70% | Activity decreases as denaturation begins. |
| 65 | ~ 30% | Significant loss of activity due to denaturation. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal | Suboptimal pH or Temperature: The enzyme activity is highly dependent on these parameters. | - Ensure the assay buffer is at the optimal pH (around 9.5) and temperature (45°C).[1][2] - Verify the pH of your final reaction mixture. |
| Inactive Enzyme: Thrombin may have degraded due to improper storage or handling. | - Use a fresh aliquot of thrombin. - Store thrombin according to the manufacturer's instructions, typically at -20°C or -80°C. | |
| Substrate Degradation: The this compound substrate may be degraded. | - Use a fresh solution of the substrate. - Store the substrate solution protected from light. | |
| High Background | Spontaneous Substrate Hydrolysis: At very high pH and temperature, the pNA substrate can hydrolyze non-enzymatically. | - Run a "substrate only" control (without enzyme) to measure the rate of non-enzymatic hydrolysis. - If the background is high, consider lowering the pH or temperature slightly from the optimum. |
| Contaminated Reagents: Buffers or water may be contaminated with proteases. | - Use fresh, high-quality reagents and protease-free water. | |
| Sample Interference: Components in the biological sample may interfere with the absorbance reading. | - Run a "sample only" control (without substrate) to check for intrinsic color. - If necessary, dilute the sample or use a buffer exchange column to remove interfering substances. | |
| Inconsistent Results | Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme or substrate. | - Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Temperature Fluctuations: Inconsistent temperature across the plate or between experiments. | - Pre-warm all reagents and the microplate to the assay temperature. - Use a temperature-controlled plate reader or water bath. | |
| Thrombin Adsorption: The enzyme may be adsorbing to plasticware. | - Add 1 mg/ml of polyethylene glycol 6000 to the assay buffer to prevent adsorption.[3] |
Experimental Protocols
Key Experiment: Determining Thrombin Activity using this compound
1. Reagent Preparation:
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8. For optimal activity, a buffer with pH 9.5 can be used.
- Thrombin Stock Solution: Reconstitute lyophilized human α-thrombin in a suitable buffer to a stock concentration of 1 mg/ml. Aliquot and store at -80°C.
- This compound Substrate Stock Solution: Dissolve this compound in sterile, nuclease-free water to a stock concentration of 10 mM. Aliquot and store at -20°C, protected from light.
2. Assay Procedure:
- Prepare a working solution of thrombin by diluting the stock solution in the assay buffer to the desired concentration (e.g., 10 nM).
- Prepare a working solution of the this compound substrate by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 200 µM).
- In a 96-well microplate, add 50 µl of the thrombin working solution to each well.
- Include a blank control with 50 µl of assay buffer instead of the thrombin solution.
- Pre-incubate the plate at the desired temperature (e.g., 37°C or 45°C) for 5 minutes.
- Initiate the reaction by adding 50 µl of the pre-warmed this compound substrate working solution to each well.
- Immediately start measuring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
3. Data Analysis:
- Subtract the absorbance of the blank control from the absorbance of the sample wells.
- Plot the change in absorbance (ΔA405) against time.
- The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.
- Calculate the enzyme activity using the Beer-Lambert law: Activity (mol/min) = (V₀ * Reaction Volume) / (ε * path length)
- ε (molar extinction coefficient of pNA) = 10,660 M⁻¹cm⁻¹ at 405 nm.
Mandatory Visualizations
Caption: Workflow of the this compound assay.
Caption: Thrombin cleaves this compound.
References
- 1. Amidase activity and thermal stability of human thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific determination of plasmatic thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
How to correct for plasma sample turbidity in a chromogenic assay.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for plasma sample turbidity in chromogenic assays.
Introduction to the Problem
Plasma sample turbidity, most often caused by high concentrations of lipids (lipemia), can significantly interfere with chromogenic assays.[1][2] This interference is primarily due to the scattering and absorption of light by lipid particles, which can lead to inaccurate, often falsely elevated, absorbance readings.[1][3] Proper correction for turbidity is crucial for obtaining reliable and accurate results.
This guide outlines several methods to address plasma sample turbidity, ranging from simple sample processing to more advanced spectrophotometric techniques.
Troubleshooting Guide: Correcting for Plasma Sample Turbidity
This guide provides a step-by-step approach to identifying and correcting for turbidity in your plasma samples.
Step 1: Identify the Cause of Turbidity
The most common cause of turbidity in plasma is lipemia, the presence of excess lipoproteins.[1][2] This can be due to:
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Post-prandial samples: Blood collected too soon after a meal.
-
Metabolic conditions: Certain diseases can lead to hyperlipidemia.
-
Parenteral nutrition: Intravenous administration of lipid emulsions.
Step 2: Choose a Correction Method
There are several methods to correct for plasma turbidity. The best method for your experiment will depend on the analyte of interest, the degree of turbidity, and the equipment available in your laboratory.
Correction Methods Overview:
| Method | Principle | Pros | Cons |
| High-Speed Centrifugation | Physically separates lipids from the plasma. | Effective for a wide range of analytes; does not introduce chemical interferents. | Requires a high-speed centrifuge; may not be suitable for all lipid-soluble analytes. |
| Dual-Wavelength Correction | Spectrophotometrically corrects for background absorbance. | Simple and rapid; does not require sample pre-treatment. | May not fully correct for severe turbidity; requires a spectrophotometer with dual-wavelength capabilities. |
| Sample Blanking | Subtracts the absorbance of the turbid sample from the final reading. | Easy to perform; can correct for mild to moderate turbidity. | May not be sufficient for highly turbid samples. |
| Lipid-Clearing Agents | Chemically removes lipids from the sample. | Can be effective for some analytes. | May interfere with certain assays; requires validation.[1][4] |
| Sample Dilution | Reduces the concentration of interfering substances. | Simple to perform. | May dilute the analyte of interest below the limit of detection of the assay.[5] |
Step 3: Implement the Chosen Correction Method
Below are detailed protocols for the recommended correction methods.
Experimental Protocols
Protocol 1: High-Speed Centrifugation
High-speed centrifugation is a highly effective method for clearing lipemic plasma and is a practical alternative to ultracentrifugation.[1][6]
Materials:
-
High-speed microcentrifuge
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Fine-tipped pipette or syringe
Procedure:
-
Transfer an appropriate volume (e.g., 0.5 - 1.5 mL) of the turbid plasma sample into a microcentrifuge tube.[7]
-
Centrifuge the sample at 10,000 x g for 15 minutes at room temperature.[1]
-
After centrifugation, a lipid layer will be visible at the top of the sample.
-
Carefully aspirate the clarified plasma from below the lipid layer using a fine-tipped pipette or a syringe with a needle. Be cautious not to disturb the lipid layer.
-
Use the clarified plasma for your chromogenic assay.
Note: For severely lipemic samples, a second centrifugation step may be necessary to achieve complete clarification.[7]
Protocol 2: Dual-Wavelength Correction
This method uses a second wavelength, at which the chromophore of interest does not absorb, to correct for the background absorbance caused by turbidity.
Principle:
The absorbance of the sample is measured at two wavelengths:
-
λ1 (Primary Wavelength): The wavelength of maximum absorbance of the colored product of the chromogenic assay.
-
λ2 (Secondary Wavelength): A wavelength where the colored product has minimal absorbance, but the interfering substances (lipids) have similar absorbance to λ1.
The corrected absorbance is then calculated as: Corrected Absorbance = Absorbance at λ1 - Absorbance at λ2
Procedure:
-
Determine the optimal primary wavelength (λ1) for your chromogenic assay from the assay protocol or by performing a spectral scan of the colored product.
-
Determine a suitable secondary wavelength (λ2). This is typically a wavelength where the analyte has no absorbance. For turbidity, a wavelength around 660-700 nm is often used.[3]
-
Set your spectrophotometer or microplate reader to measure the absorbance at both λ1 and λ2.
-
Run your chromogenic assay as usual.
-
Calculate the corrected absorbance for each sample by subtracting the absorbance at λ2 from the absorbance at λ1.
-
Use the corrected absorbance values to determine the concentration of your analyte.
Protocol 3: Sample Blanking
A sample blank can be used to correct for the intrinsic absorbance of a turbid plasma sample.
Procedure:
-
For each turbid plasma sample, prepare two wells (or cuvettes):
-
Test Well: Contains the plasma sample and all the chromogenic assay reagents.
-
Sample Blank Well: Contains the plasma sample and all assay reagents except the chromogenic substrate (or the enzyme that initiates the color-forming reaction). The volume of the omitted reagent should be replaced with the assay buffer.
-
-
Incubate both wells according to the assay protocol.
-
Measure the absorbance of both the "Test Well" and the "Sample Blank Well" at the appropriate wavelength.
-
Calculate the corrected absorbance: Corrected Absorbance = Absorbance of Test Well - Absorbance of Sample Blank Well
-
Use the corrected absorbance values for your calculations.
Frequently Asked Questions (FAQs)
Q1: Why is my plasma sample cloudy?
A1: The most common reason for a cloudy or turbid plasma sample is a high concentration of lipids, a condition known as lipemia.[1][2] This is often due to collecting the blood sample shortly after a meal but can also be caused by certain medical conditions.
Q2: How does turbidity affect my chromogenic assay results?
A2: Turbidity interferes with chromogenic assays by scattering and absorbing light, which leads to an artificially high absorbance reading.[1][3] This can result in an overestimation of the analyte concentration.
Q3: Can I just dilute my turbid sample?
A3: While dilution can reduce the turbidity, it also dilutes your analyte of interest.[5] This may cause the analyte concentration to fall below the detection limit of the assay, leading to inaccurate results. If you must dilute your sample, it is crucial to validate that the diluted concentration is still within the linear range of the assay.
Q4: Are there any chemical agents I can use to clear the turbidity?
A4: Yes, there are commercial lipid-clearing agents available.[4] However, these agents can sometimes interfere with the assay chemistry.[1] If you choose to use a lipid-clearing agent, it is essential to validate its compatibility with your specific chromogenic assay by running appropriate controls.
Q5: What is the best method to correct for turbidity?
A5: The "best" method depends on your specific circumstances. High-speed centrifugation is a very effective and clean method for removing lipids.[1][6] Dual-wavelength correction is a non-invasive and rapid method if your spectrophotometer has this capability. Sample blanking is a simple approach for mild to moderate turbidity. It is recommended to validate the chosen correction method for your specific assay and sample type.
Visualizations
Caption: Workflow for selecting and applying a correction method for turbid plasma samples.
Caption: Diagram illustrating the principle of dual-wavelength correction for turbidity.
References
- 1. Removing Lipemia in Serum/Plasma Samples: A Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling of lipemic samples in the clinical laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vetlabsupplies.co.uk [vetlabsupplies.co.uk]
- 5. biochemia-medica.com [biochemia-medica.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Stability of Sar-Pro-Arg-pNA in solution and storage conditions.
Welcome to the technical support center for the chromogenic substrate, Sar-Pro-Arg-pNA (Sarcosine-Proline-Arginine-p-nitroanilide). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their use of this compound and troubleshooting potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic chromogenic substrate for the serine protease α-thrombin.[1] Its primary application is in the determination of α-thrombin activity in purified samples or biological fluids. The substrate consists of a short peptide sequence (Sar-Pro-Arg) that mimics the cleavage site of thrombin in its natural substrate, fibrinogen. This peptide is covalently linked to a chromophore, p-nitroaniline (pNA). When cleaved by thrombin, the colorless this compound releases the yellow-colored pNA, which can be quantified spectrophotometrically at approximately 405 nm. The rate of pNA release is directly proportional to the thrombin activity.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or in sterile, purified water. For example, a stock solution can be made by dissolving the peptide in DMSO to a concentration of 10-50 mM. Ensure the powder is completely dissolved before use. For aqueous stock solutions, solubility can be enhanced by using a buffer appropriate for your assay.
Q3: How should I store the solid this compound and its stock solutions?
A3: Proper storage is critical to maintain the integrity of the substrate. The following table summarizes the recommended storage conditions.
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C or -15°C | Several years | Protect from moisture. Shipped at room temperature.[2] |
| Stock Solution in DMSO | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |
| Stock Solution in Water | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Q4: Can this compound be used to measure the activity of other proteases?
A4: While this compound is designed as a specific substrate for thrombin, cross-reactivity with other serine proteases that recognize similar cleavage sequences is possible, though generally with lower efficiency. It is crucial to run appropriate controls with other proteases that may be present in your sample to assess the specificity of the assay under your experimental conditions.
Troubleshooting Guides
Issue 1: High Background Absorbance
High background absorbance in the absence of the enzyme or in negative controls can significantly impact the accuracy of your results.
Possible Causes and Solutions:
-
Autohydrolysis of the Substrate: Chromogenic p-nitroanilide substrates can undergo slow, non-enzymatic hydrolysis, especially at alkaline pH and elevated temperatures.
-
Solution: Prepare fresh working solutions of the substrate before each experiment. Avoid prolonged incubation times. Run a "substrate-only" control (blank) to measure the rate of autohydrolysis and subtract this from your experimental values.
-
-
Contaminated Reagents: Buffers or other reagents may be contaminated with proteases.
-
Solution: Use high-purity, sterile reagents. Prepare fresh buffers and filter-sterilize them if necessary.
-
-
Insufficient Blocking (in ELISA-like assays): If using an assay format where components are immobilized on a surface, insufficient blocking can lead to non-specific binding.
-
Solution: Ensure adequate blocking of the plate with an appropriate blocking agent (e.g., BSA or non-fat dry milk). Optimize blocking time and concentration.[3]
-
Issue 2: Low or No Signal
A weak or absent signal can be due to several factors related to the enzyme, the substrate, or the assay conditions.
Possible Causes and Solutions:
-
Inactive Enzyme: The enzyme may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of the enzyme. Ensure the enzyme has been stored at the correct temperature and in a buffer that maintains its stability.
-
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for enzyme activity.
-
Solution: Optimize the assay conditions. The optimal pH for thrombin activity is typically between 7.5 and 8.5. Ensure the assay temperature is appropriate and consistent.
-
-
Degraded Substrate: The this compound may have degraded.
-
Solution: Use a fresh stock solution of the substrate. Verify the storage conditions and age of the substrate.
-
-
Presence of Inhibitors: The sample may contain inhibitors of the enzyme.
-
Solution: If working with complex biological samples, consider a purification step to remove potential inhibitors. Run a control with a known amount of purified enzyme spiked into your sample matrix to check for inhibition.
-
Issue 3: Poor Reproducibility
Inconsistent results between replicates or experiments can be frustrating.
Possible Causes and Solutions:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of enzyme or substrate can lead to significant variability.
-
Solution: Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents where possible to minimize pipetting variations.
-
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the enzymatic reaction.
-
Solution: Use a temperature-controlled plate reader or water bath to ensure a stable and uniform temperature throughout the assay.
-
-
Timing Inconsistencies: Variations in incubation times can lead to different amounts of product being formed.
-
Solution: Use a multichannel pipette or an automated dispenser to add reagents and stop the reaction at precise and consistent time points for all wells.
-
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for evaluating the stability of this compound under different solution conditions (e.g., pH, buffer type, temperature).
Materials:
-
This compound
-
DMSO or purified water
-
A selection of buffers (e.g., Tris-HCl, Phosphate Buffered Saline) at various pH values (e.g., 5.0, 7.4, 9.0)
-
Spectrophotometer or plate reader capable of measuring absorbance at 405 nm
-
Temperature-controlled incubator or water bath
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO or water (e.g., 50 mM).
-
Prepare working solutions by diluting the stock solution to a final concentration (e.g., 1 mM) in the different buffers to be tested.
-
Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.
-
Measure the absorbance of each aliquot at 405 nm. An increase in absorbance over time indicates the spontaneous hydrolysis of the substrate.
-
Plot the absorbance at 405 nm versus time for each condition to determine the rate of autohydrolysis.
-
Calculate the percentage of substrate remaining at each time point relative to the initial time point (after accounting for any initial absorbance of the solution).
-
Compare the stability profiles under the different conditions to identify the optimal storage and assay buffers.
References
Validation & Comparative
A Comparative Analysis of Chromogenic Thrombin Substrates: Sar-Pro-Arg-pNA vs. S-2238
For researchers, scientists, and drug development professionals engaged in coagulation studies and antithrombotic drug discovery, the selection of an appropriate chromogenic substrate for thrombin is a critical determinant of assay accuracy and reliability. This guide provides a detailed comparison of two widely used thrombin substrates, Sar-Pro-Arg-pNA and S-2238, focusing on their performance characteristics, supported by experimental data and protocols.
This comparison aims to offer an objective overview to assist researchers in making an informed decision based on the specific requirements of their experimental setup.
Performance Characteristics
The efficacy of a chromogenic substrate is primarily determined by its kinetic parameters, specifically the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max). These parameters dictate the substrate's affinity for the enzyme and the maximum rate of the enzymatic reaction under saturating substrate concentrations.
| Parameter | This compound | S-2238 |
| Peptide Sequence | This compound | H-D-Phe-Pip-Arg-pNA |
| K_m (Human Thrombin) | Data not available in cited literature | 1.33 ± 0.07 µM[1] / 7 µM[2] |
| k_cat (Human Thrombin) | Data not available in cited literature | 91.4 ± 1.8 s⁻¹[1] |
| V_max (Human Thrombin) | Data not available in cited literature | 1.7 x 10⁻⁷ mol/min/NIH-U[2] |
| K_m (Bovine Thrombin) | Data not available in cited literature | 1.50 ± 0.10 µM[1] / 9 µM[2] |
| k_cat (Bovine Thrombin) | Data not available in cited literature | 98.0 ± 0.5 s⁻¹[1] |
| V_max (Bovine Thrombin) | Data not available in cited literature | 2.2 x 10⁻⁷ mol/min/NIH-U[2] |
| Inhibition Constant (K_i) | 1.75 ± 0.03 mM (as an inhibitor)[3] | Not applicable |
Note: k_cat (turnover number) is related to V_max and represents the number of substrate molecules each enzyme site converts to product per unit time.
S-2238, on the other hand, has well-documented kinetic parameters for both human and bovine thrombin, indicating a high affinity (low K_m) for the enzyme.[1][2]
Experimental Methodologies
The following are generalized protocols for thrombin activity assays using chromogenic substrates. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
General Chromogenic Thrombin Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the chromogenic substrate (this compound or S-2238) in sterile distilled water or an appropriate buffer.
-
Prepare a solution of purified thrombin (human or bovine) of known concentration in a suitable buffer (e.g., Tris-HCl with NaCl and a carrier protein like BSA).
-
Prepare the assay buffer (e.g., Tris-HCl, pH 7.4-8.4, containing NaCl and CaCl₂).
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add the thrombin solution to the wells.
-
To initiate the reaction, add the chromogenic substrate solution to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) from the linear portion of the kinetic curve.
-
To determine K_m and V_max, perform the assay with varying concentrations of the substrate and a fixed concentration of thrombin. Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Signaling Pathways and Experimental Workflow
To understand the context of thrombin activity, it is essential to visualize its role in the coagulation cascade and the general workflow of a chromogenic assay.
Caption: The Coagulation Cascade showing the convergence of the extrinsic and intrinsic pathways to the common pathway, culminating in the generation of thrombin and the formation of a fibrin clot.
Caption: General workflow of a thrombin-mediated chromogenic assay. Thrombin cleaves the substrate, releasing p-nitroaniline (pNA), which is quantified by measuring its absorbance.
Conclusion
Both this compound and S-2238 are effective chromogenic substrates for measuring thrombin activity. The choice between them will largely depend on the specific needs of the assay.
-
S-2238 is a well-characterized substrate with readily available kinetic data, making it a suitable choice for quantitative enzymatic studies where precise determination of thrombin concentration and activity is required. Its high affinity for thrombin allows for sensitive detection.
-
This compound is also a recognized thrombin substrate. While detailed public data on its kinetic parameters are less available, its documented use in various assays suggests it is a reliable alternative. It may be particularly useful in established protocols where its performance has been validated.
For novel assay development or when a thorough understanding of the enzyme-substrate kinetics is paramount, S-2238, with its extensive documentation, may be the preferred option. However, for established applications or when direct comparison to historical data using this compound is necessary, it remains a viable and effective choice. Researchers are encouraged to perform initial validation experiments to determine the optimal substrate and conditions for their specific application.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4450105A - Substrates for measuring thrombin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Sar-Pro-Arg-pNA for Serine Proteases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chromogenic substrate Sar-Pro-Arg-pNA with other serine protease substrates. The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their specific experimental needs, with a focus on enzyme kinetics and specificity.
Introduction to this compound and Serine Protease Specificity
This compound (Sarcosine-Proline-Arginine-p-nitroanilide) is a synthetic chromogenic substrate commonly used for the assay of thrombin activity. Like other similar peptide-pNA substrates, it is cleaved by the serine protease at the carboxy-terminal side of the arginine residue, releasing the yellow-colored p-nitroaniline (pNA) molecule. The rate of pNA release, which can be monitored spectrophotometrically at 405 nm, is proportional to the enzyme's activity.
The specificity of a protease for a particular substrate is a critical factor in designing accurate and reliable assays. This specificity is quantitatively described by the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The ratio kcat/Km, known as the specificity constant, is the most effective measure of an enzyme's catalytic efficiency and substrate preference.
Quantitative Comparison of Substrate Specificity
The following table summarizes the available kinetic parameters for this compound and compares it with other commonly used chromogenic substrates for various serine proteases. This data allows for a direct comparison of their specificity and efficiency.
| Substrate | Enzyme | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (µM⁻¹s⁻¹) |
| This compound | Human α-Thrombin | 1750 | N/A | N/A |
| H-D-Phe-Pip-Arg-pNA (S-2238) | Human α-Thrombin | 1.33[1] | 91.4[1] | 68.72 |
| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | Human α-Thrombin | 4.18[1] | 127[1] | 30.38 |
| H-D-Phe-Pip-Arg-pNA (S-2238) | Bovine α-Thrombin | 1.50[1] | 98.0[1] | 65.33 |
| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) | Bovine α-Thrombin | 3.61[1] | 100[1] | 27.70 |
| N-Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | Bovine Factor Xa | 400 | 100 | 0.25 |
| H-D-Val-Leu-Lys-pNA (S-2251) | Human Plasmin | 400 | 20 | 0.05 |
Note: "N/A" indicates that the data was not available in the searched literature.
Experimental Protocols
General Principle of Chromogenic Serine Protease Assays
The activity of serine proteases is determined by measuring the rate of hydrolysis of a specific chromogenic substrate. The enzyme cleaves the peptide bond C-terminal to a specific amino acid, releasing p-nitroaniline (pNA). The initial rate of pNA release is directly proportional to the enzyme activity and is measured as the change in absorbance at 405 nm over time.
Standard Assay Protocol for Thrombin Activity using a pNA Substrate
This protocol is a generalized procedure and may require optimization for specific experimental conditions.
Materials:
-
Purified thrombin or sample containing thrombin activity
-
Chromogenic substrate (e.g., this compound) stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a series of thrombin standards of known concentrations in assay buffer.
-
Prepare the chromogenic substrate solution in assay buffer to the desired final concentration (typically 2-5 times the K_m_ value).
-
-
Assay Setup:
-
Pipette 50 µL of assay buffer into each well of the microplate.
-
Add 25 µL of the thrombin standard or unknown sample to the respective wells.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the pre-warmed chromogenic substrate solution to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (ΔA405/min) from the linear portion of the absorbance versus time plot.
-
Create a standard curve by plotting the initial velocity of the thrombin standards against their known concentrations.
-
Determine the thrombin concentration in the unknown samples by interpolating their initial velocities from the standard curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving numerous serine proteases that culminates in the formation of a fibrin clot. Thrombin plays a central role in this pathway by converting fibrinogen to fibrin and activating other clotting factors.
Caption: The Coagulation Cascade showing the extrinsic, intrinsic, and common pathways leading to thrombin activation and fibrin formation.
Experimental Workflow for Substrate Specificity Analysis
This workflow outlines the key steps involved in determining the kinetic parameters of a serine protease with a chromogenic substrate.
Caption: Workflow for determining the kinetic parameters of a serine protease using a chromogenic substrate.
References
A Comparative Guide to Thrombin Generation Assays: Validation Using Sar-Pro-Arg-pNA
For researchers, scientists, and drug development professionals, accurately assessing the coagulant state is paramount. Thrombin generation assays (TGAs) offer a comprehensive "global" view of hemostatic balance, moving beyond traditional endpoint tests like Prothrombin Time (PT) or Activated Partial Thromboplastin Time (aPTT).[1] This guide provides an objective comparison and validation data for TGAs employing the chromogenic substrate Sar-Pro-Arg-pNA (also known as S-2238), contrasting it with the widely used fluorogenic alternative.
Assay Principles: Chromogenic vs. Fluorogenic Detection
Thrombin generation is a dynamic process reflecting the balance between procoagulant and anticoagulant pathways.[2] TGAs monitor this process in real-time after triggering coagulation, typically with tissue factor. The primary distinction between assay types lies in the substrate used to detect active thrombin.
-
Chromogenic Method: This assay uses a peptide substrate, such as this compound, linked to a chromophore (p-nitroaniline, pNA). When thrombin cleaves the substrate, it releases pNA, which can be measured by the change in absorbance at 405 nm.[3][4]
-
Fluorogenic Method: This method utilizes a substrate linked to a fluorophore, such as 7-Amino-4-methylcoumarin (AMC).[3] Cleavage by thrombin releases AMC, and the resulting fluorescence is measured at an emission wavelength of approximately 460 nm.[3][5]
The resulting data are used to generate a thrombogram, a curve from which key parameters are derived:
-
Lag Time: Time until the initiation of thrombin generation.[5]
-
Time to Peak: Time required to reach the maximum thrombin concentration.[5]
-
Peak Height: The maximum concentration of thrombin generated.[5]
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated over time, represented by the area under the curve.[5]
Performance Comparison: this compound vs. Fluorogenic Assays
The choice of assay methodology has significant implications for experimental workflow and results. The following table summarizes key performance characteristics based on available data.
| Parameter | Chromogenic Assay (this compound) | Fluorogenic Assay (e.g., CAT) | Key Considerations |
| Principle | Absorbance (405 nm) of cleaved pNA[3] | Fluorescence (Ex: 390nm, Em: 460nm) of cleaved AMC[3] | Different instrumentation (spectrophotometer vs. fluorometer) is required. |
| Sample Prep | Often requires defibrinated plasma or fibrin polymerization inhibitors to prevent turbidity.[5][6] | Can be performed in platelet-rich or platelet-poor plasma without defibrination.[2] | Fibrinogen removal can impact thrombin generation curves.[6] |
| Assay Time | Faster; typically around 20 minutes.[3] | Slower; typically 50-120 minutes.[3] | Chromogenic assays offer higher throughput for large sample batches. |
| Sensitivity | Generally considered less sensitive than fluorogenic methods. | Higher sensitivity, allowing for use of lower tissue factor concentrations.[6][7] | Fluorogenic assays may be better for detecting subtle hypo- or hypercoagulable states. |
| Precision (CV%) | Intra-Assay CV: <5-10% (Typical expectation) Inter-Assay CV: <10-15% (Typical expectation) | Intra-Assay CV: 2.0-3.4%[8] Inter-Assay CV: 3.4-6.5%[8] | Fluorogenic assays, particularly automated systems, demonstrate excellent published precision.[8] |
| Calibration | Results often reported as a percentage of normal pooled plasma.[7] | Can be calibrated to provide absolute thrombin concentrations (nM).[7] | Calibration allows for more standardized, quantitative comparisons across studies. |
Experimental Protocols
Detailed and consistent protocols are crucial for reproducible TGA results.[9][10] Below are representative methodologies for both assay types.
This protocol is a synthesized example based on common practices for assays using this compound (S-2238).
-
Sample Preparation:
-
Collect whole blood in 3.2% (0.109 M) sodium citrate tubes.
-
Prepare platelet-poor plasma (PPP) by centrifuging at 2500g for 15 minutes at 4°C.[11]
-
If necessary, defibrinate the plasma using methods such as heat-treatment or a fibrin polymerization inhibitor to prevent clot formation and light scattering.[6]
-
-
Reagent Preparation:
-
Trigger Solution: Prepare a solution containing a low concentration of tissue factor (e.g., 5 pM) and phospholipids.
-
Substrate/Calcium Solution: Reconstitute this compound (S-2238) in sterile water to a stock concentration of 1-2 mM.[12] Prepare a working solution containing the substrate and CaCl₂ (final concentration ~16 mM).
-
-
Assay Procedure (96-well plate format):
-
Pipette 80 µL of PPP into each well.
-
Add 20 µL of the Trigger Solution to initiate coagulation.
-
Immediately add 20 µL of the Substrate/Calcium Solution.
-
Place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 20-30 seconds for at least 20 minutes.
-
-
Data Analysis:
-
Convert the rate of change in absorbance (OD/min) to thrombin activity using a plasma calibrator with known thrombin potential.
-
Plot thrombin concentration versus time to generate the thrombogram and calculate key parameters (Lag Time, ETP, Peak Height).
-
This protocol is a representative example of the Calibrated Automated Thrombogram (CAT) method.
-
Sample Preparation:
-
Prepare PPP as described in the chromogenic protocol. Defibrination is not required.
-
-
Reagent Preparation:
-
Calibrator: Use a thrombin calibrator (a fixed concentration of thrombin-α2-macroglobulin complex) provided with the assay kit.
-
Trigger Solution (Fluoro-Trigger): Prepare a solution containing tissue factor and phospholipids.
-
Substrate/Calcium Solution (Fluoro-Substrate): Prepare a working solution containing a fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC) and CaCl₂.
-
-
Assay Procedure (96-well plate format):
-
Pipette 80 µL of PPP or 80 µL of Calibrator into designated wells.
-
Add 20 µL of Fluoro-Trigger to each well.
-
Dispense 20 µL of Fluoro-Substrate into each well to start the reaction.
-
Place the plate in a fluorescent plate reader with temperature control (37°C) and appropriate filters (Excitation: ~390 nm, Emission: ~460 nm).
-
Record fluorescence intensity over 60-90 minutes.
-
-
Data Analysis:
-
The software uses the signal from the calibrator well to convert the fluorescence signal from the plasma samples into real-time thrombin concentrations (nM).
-
The first derivative of the fluorescence curve is calculated to generate the thrombogram and derive the TGA parameters.[5]
-
Visualizing Assay Mechanics and Workflows
To further clarify the processes, the following diagrams illustrate the core biochemical pathway, experimental workflows, and a logical comparison of the assay types.
References
- 1. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thrombin generation assays for global evaluation of the hemostatic system: perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Validation of the Role of Thrombin Generation Potential by a Fully Automated System in the Identification of Breast Cancer Patients at High Risk of Disease Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of hemostasis and coagulation assays: recommendations and guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. www1.wfh.org [www1.wfh.org]
- 12. diapharma.com [diapharma.com]
A Comparative Guide to the Cross-Reactivity of Sar-Pro-Arg-pNA with Plasmin and Factor Xa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chromogenic substrate Sar-Pro-Arg-pNA's reactivity with its primary target, thrombin, and its cross-reactivity with two other key serine proteases in the coagulation cascade: plasmin and Factor Xa. The information presented is intended to assist researchers in selecting the most appropriate substrates for their assays and in accurately interpreting their experimental results.
Executive Summary
This compound is a widely utilized chromogenic substrate for the quantification of α-thrombin activity. While it exhibits high specificity for thrombin, understanding its potential cross-reactivity with other related proteases such as plasmin and Factor Xa is crucial for the development of robust and specific assays. This guide summarizes the available data on the enzymatic hydrolysis of this compound by these three enzymes, provides detailed experimental protocols for assessing substrate specificity, and offers a comparison with alternative commercially available substrates.
Data Presentation: Substrate Specificity Comparison
The following table summarizes the kinetic parameters for the hydrolysis of this compound and alternative chromogenic substrates by thrombin, plasmin, and Factor Xa. This data allows for a direct comparison of substrate specificity.
| Substrate | Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |
| This compound | Thrombin | 1.75 ± 0.03 mM (K_i)¹ | - | - |
| Plasmin | Data not available | Data not available | Data not available | |
| Factor Xa | Data not available | Data not available | Data not available | |
| Tos-Gly-Pro-Arg-pNA (Chromozym-TH) [1] | Thrombin (human α) | 4.18 ± 0.22 | 127 ± 8 | 3.04 x 10⁷ |
| Thrombin (bovine α) | 3.61 ± 0.15 | 100 ± 1 | 2.77 x 10⁷ | |
| S-2222 | Factor Xa (bovine) | ~300 | ~100 | ~3.33 x 10⁵ |
| S-2251 | Plasmin (human) | ~300 | - | - |
¹This value represents the inhibitor constant (K_i) for a competitive inhibitor of thrombin acting on this compound, indicating the substrate's affinity for the enzyme's active site. A direct K_m value for this compound with thrombin was not available in the searched literature.
Experimental Protocols
To determine the cross-reactivity of a chromogenic substrate, a standardized enzymatic assay should be performed. The following is a detailed protocol for assessing the activity of thrombin, plasmin, and Factor Xa on a p-nitroanilide (pNA) substrate.
Principle:
The enzyme specifically cleaves the chromogenic substrate, releasing p-nitroaniline (pNA). The rate of pNA release is directly proportional to the enzyme activity and can be measured spectrophotometrically by monitoring the increase in absorbance at 405 nm.
Materials:
-
Purified enzymes: Thrombin, Plasmin, Factor Xa
-
Chromogenic substrate: this compound (and/or other substrates for comparison)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well microplates
Procedure:
-
Substrate Preparation: Prepare a stock solution of the chromogenic substrate in sterile, deionized water. The final concentration in the assay will depend on the K_m value of the primary target enzyme. For screening purposes, a concentration of 2-5 times the K_m is often used.
-
Enzyme Preparation: Reconstitute and dilute the purified enzymes in the assay buffer to a working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear rate of substrate hydrolysis over the desired time course.
-
Assay Setup:
-
Add 180 µL of pre-warmed assay buffer to each well of a 96-well microplate.
-
Add 10 µL of the appropriate enzyme solution (thrombin, plasmin, or Factor Xa) to the designated wells. Include wells with buffer only as a blank control.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction: Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Subtract the absorbance of the blank control from the absorbance of each enzyme-containing well.
-
Plot the change in absorbance (ΔA405) versus time.
-
Determine the initial rate of reaction (V₀) from the linear portion of the curve.
-
To determine the kinetic parameters (K_m and V_max), repeat the assay with a range of substrate concentrations and analyze the data using Michaelis-Menten or Lineweaver-Burk plots.
-
The specificity constant (k_cat/K_m) can then be calculated to compare the efficiency of the enzyme on the substrate.
-
Mandatory Visualizations
Signaling Pathway: Chromogenic Substrate Assay
Caption: Enzymatic cleavage of this compound releases a colored product.
Experimental Workflow: Assessing Substrate Cross-Reactivity
Caption: Workflow for determining enzyme kinetics and substrate specificity.
Conclusion
While this compound is a highly effective substrate for thrombin, researchers should be aware of its potential for cross-reactivity, particularly with plasmin. For assays requiring absolute specificity, it is recommended to either empirically determine the cross-reactivity profile of this compound under the specific experimental conditions or to consider alternative, more specific substrates for plasmin and Factor Xa, such as S-2251 and S-2222, respectively. The detailed experimental protocol provided in this guide offers a framework for conducting such validation studies.
References
- 1. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitivity and specificity of plasma serine protease chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitivity and Specificity of Plasma Serine Protease Chromogenic Substrates | Pathophysiology of Haemostasis and Thrombosis | Karger Publishers [karger.com]
- 4. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
A Head-to-Head Comparison: The Advantages of Sar-Pro-Arg-pNA in Protease Assays
For researchers, scientists, and drug development professionals seeking robust and reliable enzyme kinetics data, the choice of substrate is paramount. This guide provides an in-depth comparison of the chromogenic substrate Sar-Pro-Arg-pNA (Sarcosine-Proline-Arginine-p-nitroanilide) and common fluorogenic substrates, highlighting the distinct advantages of the former in specific applications.
While fluorogenic substrates are renowned for their high sensitivity, this compound, a chromogenic substrate primarily for thrombin and other related serine proteases, offers a compelling alternative with significant benefits in terms of cost-effectiveness, ease of use, and data reliability under various experimental conditions. This guide will delve into the performance characteristics of both substrate types, supported by experimental data and detailed protocols, to empower researchers in making an informed decision for their specific assay needs.
At a Glance: Key Performance Indicators
The decision between a chromogenic and a fluorogenic substrate often hinges on the specific requirements of the experiment. Here, we present a summary of key performance indicators for this compound and a representative fluorogenic substrate, Z-Gly-Gly-Arg-AMC (Z-Glycyl-Glycyl-Arginine-7-amino-4-methylcoumarin), both commonly used for assaying thrombin activity.
| Parameter | This compound (and similar pNA substrates) | Z-Gly-Gly-Arg-AMC | Key Advantage |
| Detection Method | Colorimetric (Absorbance at 405 nm)[1] | Fluorometric (Ex/Em ≈ 350-390/450-480 nm)[1][2] | This compound: Simpler instrumentation (spectrophotometer) |
| Michaelis Constant (Km) | ~1.6 - 16 µM (for similar tripeptide pNA substrates)[3] | Varies, can be higher (e.g., >200 µM for some AMC substrates) | This compound: Potentially higher affinity, allowing for use at lower concentrations. |
| Catalytic Rate (kcat) | ~35 - 130 s⁻¹ (for similar tripeptide pNA substrates)[3] | Varies depending on the specific peptide sequence. | Dependent on the specific substrate-enzyme pair. |
| Signal Stability | High, stable colored product. | Susceptible to photobleaching and environmental fluorescence interference. | This compound: More robust and stable signal over time. |
| Cost-Effectiveness | Generally more economical. | Typically more expensive. | This compound: Lower cost per assay. |
| Interference | Less prone to interference from colored compounds in samples.[4] | Can be affected by fluorescent compounds in the sample matrix. | This compound: Greater compatibility with complex biological samples. |
The Underpinning Science: Mechanism of Action
The fundamental difference between this compound and fluorogenic substrates lies in the nature of the reporter molecule released upon enzymatic cleavage.
References
- 1. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle of Chromogenic Substrates: Sar-Pro-Arg-pNA vs. Chromozym TH in Thrombin Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of coagulation and the broader field of serine proteases, the selection of an appropriate chromogenic substrate is a critical determinant of experimental success. This guide provides a detailed comparison of two widely used thrombin substrates, Sar-Pro-Arg-pNA and Chromozym TH, focusing on their relative sensitivities and outlining the experimental protocols for their use.
This comparison delves into the available kinetic data to offer a quantitative assessment of their performance. Furthermore, it provides standardized experimental workflows and visual representations of the underlying biochemical reactions to aid in the practical application of these substrates in a laboratory setting.
Quantitative Comparison of Kinetic Parameters
The sensitivity of a chromogenic substrate is best understood through its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km value is an inverse measure of the substrate's binding affinity to the enzyme, with a lower Km indicating a higher affinity. The kcat value, or turnover number, represents the maximum number of substrate molecules converted to product per enzyme molecule per second. The ratio of kcat/Km provides a measure of the enzyme's catalytic efficiency.
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (μM⁻¹s⁻¹) |
| Chromozym TH | Human α-thrombin | 4.18 ± 0.22[1] | 127 ± 8[1] | 30.4 |
| Bovine α-thrombin | 3.61 ± 0.15[1] | 100 ± 1[1] | 27.7 | |
| Human γ-thrombin | 14.3 ± 2.4[1] | 160 ± 9[1] | 11.2 | |
| Bovine β-thrombin | 14.4 ± 2.2[1] | 124 ± 6[1] | 8.6 | |
| This compound | Thrombin | Not Found | Not Found | Not Found |
Table 1: Kinetic parameters for the hydrolysis of Chromozym TH by various forms of thrombin. The catalytic efficiency (kcat/Km) was calculated from the reported mean Km and kcat values.
Based on the available data for Chromozym TH, it demonstrates a high affinity (low Km) and a high turnover rate (kcat) with the active form of human thrombin (α-thrombin).
The Underlying Chemistry: A Shared Pathway
Both this compound and Chromozym TH are chromogenic substrates that function based on the same enzymatic principle. Thrombin, a serine protease, recognizes and cleaves the specific tripeptide sequence (Pro-Arg) of the substrate. This cleavage releases the chromophore, p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405 nm. The rate of this color change is directly proportional to the enzymatic activity of thrombin.
Experimental Protocols: A Step-by-Step Guide
The following is a generalized protocol for a thrombin activity assay using either this compound or Chromozym TH. Specific concentrations and incubation times may need to be optimized depending on the experimental conditions and the expected range of thrombin activity.
Materials:
-
Purified thrombin or sample containing thrombin
-
This compound or Chromozym TH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.3, containing 100 mM NaCl and 0.1% BSA)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Dissolve the chromogenic substrate in the assay buffer to the desired stock concentration.
-
Prepare a series of thrombin standards of known concentrations in the assay buffer.
-
Prepare experimental samples, diluting them in the assay buffer if necessary.
-
-
Assay Setup:
-
Add a defined volume of the assay buffer to each well of the 96-well plate.
-
Add the thrombin standards and experimental samples to their respective wells.
-
-
Initiate the Reaction:
-
Add the chromogenic substrate solution to all wells to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each well.
-
Construct a standard curve by plotting the ΔA/min of the thrombin standards against their known concentrations.
-
Determine the thrombin activity in the experimental samples by interpolating their ΔA/min values on the standard curve.
-
Conclusion
Both this compound and Chromozym TH are valuable tools for the quantification of thrombin activity. The choice between them may depend on factors such as historical data, laboratory preference, and cost. While a definitive sensitivity comparison is hampered by the lack of publicly available kinetic data for this compound, the provided information on Chromozym TH confirms its high sensitivity for thrombin. The outlined experimental protocol provides a solid foundation for researchers to employ these substrates effectively in their studies. It is always recommended to perform in-house validation and optimization to ensure the best performance for your specific application.
References
A Comparative Guide to Sar-Pro-Arg-pNA in Automated Coagulation Analysis
For researchers, scientists, and drug development professionals engaged in coagulation studies, the choice of chromogenic substrate is pivotal for accurate and reproducible results. This guide provides an objective comparison of Sar-Pro-Arg-pNA, a chromogenic substrate for thrombin, with other commercially available alternatives for use in automated coagulation analyzers. The following sections detail the performance characteristics, experimental protocols, and underlying biochemical pathways.
Performance Comparison of Thrombin Chromogenic Substrates
The efficacy of a chromogenic substrate is determined by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster conversion of the substrate to the product. The specificity constant (kcat/Km) is the most effective measure of an enzyme's catalytic efficiency and substrate specificity.
| Substrate | Amino Acid Sequence | Enzyme | Km (µM) | kcat (s⁻¹) | Specificity Constant (kcat/Km) (M⁻¹s⁻¹) |
| This compound | This compound | Human α-Thrombin | 75[1] | N/A | N/A |
| S-2238 | H-D-Phe-Pip-Arg-pNA | Human α-Thrombin | 1.33[2] | 91.4[2] | 6.87 x 10⁷ |
| Chromozym-TH | Tos-Gly-Pro-Arg-pNA | Human α-Thrombin | 4.18[2] | 127[2] | 3.04 x 10⁷ |
| Spectrozyme-TH | H-D-HHT-Ala-Arg-pNA | Human α-Thrombin | 16[3] | 130[3] | 8.13 x 10⁶ |
Specificity of Thrombin Substrates
An ideal chromogenic substrate should be highly specific to its target enzyme to minimize interference from other proteases present in the plasma. The following table illustrates the relative activity of different p-nitroanilide (pNA) substrates with various coagulation and fibrinolytic enzymes.
| Substrate | Thrombin | Plasmin | Kallikrein | Factor Xa | Urokinase |
| H-D-Phe-Pro-Arg-pNA | 100 | 100 | 100 | 100 | 100 |
| S-2238 (H-D-Phe-Pip-Arg-pNA) | 9.3 | 64 | 42 | 74 | 64 |
| Chromozym-TH (Tos-Gly-Pro-Arg-pNA) | 116 | 225 | 1165 | 300 | 225 |
Relative activity is based on the hydrolysis of the substrate by the respective enzymes, with H-D-Phe-Pro-Arg-pNA set as a reference at 100 for comparison purposes.
The Coagulation Cascade and the Role of Thrombin
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Thrombin (Factor IIa) is a key serine protease in this cascade, responsible for converting fibrinogen to fibrin. Chromogenic substrates like this compound are designed to mimic the natural cleavage site of thrombin on fibrinogen, allowing for the quantification of thrombin activity.
References
- 1. glpbio.com [glpbio.com]
- 2. The action of thrombin on peptide p-nitroanilide substrates: hydrolysis of Tos-Gly-Pro-Arg-pNA and D-Phe-Pip-Arg-pNA by human alpha and gamma and bovine alpha and beta-thrombins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thrombin specificity with tripeptide chromogenic substrates: comparison of human and bovine thrombins with and without fibrinogen clotting activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thrombin Generation Assays: Inter-laboratory Validation Perspectives on the Sar-Pro-Arg-pNA Method
For researchers, scientists, and drug development professionals, the accurate measurement of thrombin activity is pivotal in understanding hemostasis and thrombosis. This guide provides an objective comparison of the chromogenic Sar-Pro-Arg-pNA thrombin assay with alternative fluorogenic methods, supported by experimental data and detailed protocols to aid in assay selection and standardization.
The this compound (Sarcosine-Proline-Arginine-para-nitroanilide) assay is a chromogenic method used to determine thrombin activity. The principle of this assay is based on the cleavage of the colorless synthetic substrate, this compound, by thrombin. This enzymatic reaction releases the yellow-colored chromophore, para-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the thrombin activity in the sample. This method has been utilized in spectrophotometric assays to measure coagulation factor activities.[1]
Comparison with Alternative Thrombin Assays
The primary alternatives to chromogenic assays like the this compound method are fluorogenic assays. Fluorogenic TGAs typically utilize substrates such as Z-Gly-Gly-Arg-AMC (7-amino-4-methylcoumarin), which, upon cleavage by thrombin, release a fluorescent molecule.[2] The choice between these methods often involves a trade-off between assay speed, sensitivity, and susceptibility to interferences.
Key Differences Between Chromogenic and Fluorogenic Assays:
| Feature | Chromogenic Assays (e.g., this compound) | Fluorogenic Assays (e.g., Z-Gly-Gly-Arg-AMC) |
| Principle | Measurement of absorbance of a chromophore (pNA) released from a substrate.[1][2] | Measurement of fluorescence from a fluorophore (e.g., AMC) released from a substrate.[2] |
| Assay Time | Generally faster, with complete assay runs averaging around 20 minutes.[2] | Typically longer, requiring 50 to 120 minutes to complete.[2] |
| Sensitivity | May have a different limit of detection compared to fluorogenic assays. | Generally considered more sensitive with a broader dynamic range. |
| Data Processing | Simpler data processing based on absorbance readings. | More complex data processing is often required to account for the inner filter effect (fluorescence quenching).[2] |
| Interference | Can be affected by sample turbidity or hemolysis. | Less affected by sample turbidity but can be influenced by fluorescent compounds in the sample. |
| Sample Type | Can be used with plasma; may require defibrination or the use of fibrin polymerization inhibitors.[3] | Can be used with platelet-poor plasma (PPP), platelet-rich plasma (PRP), and whole blood.[4][5] |
Experimental Protocols
Chromogenic Thrombin Assay using this compound
This protocol is a generalized representation and may require optimization for specific applications.
-
Sample Preparation: Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.
-
Reagent Preparation:
-
Prepare a solution of the chromogenic substrate this compound.
-
Prepare a solution of a coagulation activator (e.g., tissue factor and phospholipids).
-
Prepare a calcium chloride (CaCl2) solution to initiate coagulation.
-
-
Assay Procedure:
-
Pipette the plasma sample into a microplate well.
-
Add the coagulation activator to the well and incubate.
-
Add the this compound substrate solution.
-
Initiate the reaction by adding the CaCl2 solution.
-
Immediately place the microplate in a spectrophotometer pre-set to 37°C.
-
-
Data Acquisition: Measure the absorbance at 405 nm at regular intervals. The rate of change in absorbance is proportional to the thrombin activity.
Fluorogenic Thrombin Generation Assay
This protocol is a generalized representation for a fluorogenic TGA.
-
Sample Preparation: Prepare platelet-poor plasma (PPP), platelet-rich plasma (PRP), or use whole blood as required.
-
Reagent Preparation:
-
Prepare a solution of the fluorogenic substrate (e.g., Z-Gly-Gly-Arg-AMC).
-
Prepare a solution of a coagulation activator (e.g., tissue factor and phospholipids).
-
Prepare a calcium chloride (CaCl2) solution.
-
A thrombin calibrator is often used to convert the fluorescence signal to thrombin concentration.[3]
-
-
Assay Procedure:
-
Pipette the plasma or blood sample into a microplate well.
-
Add the coagulation activator and the fluorogenic substrate to the well.
-
Initiate the reaction by adding the CaCl2 solution.
-
Place the microplate in a fluorometer with temperature control (37°C).
-
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time. The first derivative of the fluorescence signal, when compared to a thrombin calibrator, provides the thrombin generation curve.
Visualizing the Assay Principles and Workflow
To further clarify the underlying mechanisms and experimental steps, the following diagrams are provided.
References
- 1. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of commercially available thrombin generation assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thrombin generation assays are versatile tools in blood coagulation analysis: A review of technical features, and applications from research to laboratory routine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thrombin generation: a comparison of assays using platelet-poor and -rich plasma and whole blood samples from healthy controls and patients with a history of venous thromboembolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Thrombin Substrates: Kinetic Parameters and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic parameters (Km and kcat) of various physiological and synthetic substrates of thrombin, a key serine protease in the coagulation cascade. Understanding these parameters is crucial for research in hemostasis, thrombosis, and the development of novel antithrombotic therapies. This document summarizes quantitative data in clear tabular formats, presents detailed experimental protocols, and includes visualizations of relevant biological pathways and experimental workflows.
Introduction to Thrombin's Role and Substrate Specificity
Thrombin (Factor IIa) is a multifunctional serine protease that plays a central role in hemostasis, thrombosis, and cellular signaling. Its primary function is the conversion of soluble fibrinogen to insoluble fibrin, leading to the formation of a stable blood clot. Beyond fibrinogen, thrombin acts on a variety of other substrates, including coagulation factors V, VIII, and XI, protein C, and protease-activated receptors (PARs) on cell surfaces. This broad substrate specificity allows thrombin to exert both procoagulant and anticoagulant effects, as well as to influence cellular processes like inflammation and tissue repair. The efficiency and specificity of thrombin's interaction with its various substrates are quantified by the Michaelis-Menten constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. A lower Km value signifies a higher affinity. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency and substrate specificity.
Comparative Kinetic Data of Thrombin Substrates
The following tables summarize the kinetic parameters of human thrombin with its key physiological and commonly used synthetic chromogenic substrates. These values have been compiled from various studies and are presented with their respective experimental conditions to allow for a more accurate comparison.
Physiological Substrates
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Experimental Conditions |
| Fibrinogen (release of FpA) | 7.2 | 84 | 11.7 | pH 7.4, 37°C |
| Protein C (in presence of thrombomodulin) | - | - | 0.22 | 5 mM Tris, 0.1% PEG, 145 mM NaCl, pH 7.4, 37°C[1] |
| Protease-Activated Receptor 1 (PAR1) | - | - | 30 | 5 mM Tris, 0.1% PEG, 145 mM NaCl, pH 7.4, 37°C[1] |
| Factor V | 0.0717 | 0.23 (14.0 min⁻¹) | 3.26 | -[2] |
| Factor VIII | ~0.058 | ~0.95 | ~16.4 | pH 7.2, 22°C (Calculated from Vmax and Km apparent values) |
Note: Kinetic parameters for Factor VIII activation by thrombin are less consistently reported in terms of direct Km and kcat values. The provided values are estimations based on available data and should be interpreted with caution.
Synthetic Chromogenic Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) | Experimental Conditions |
| S-2238 | 0.0070 | 180 | 26 | 50 mM Tris HCl, pH 8.3, 130 mM NaCl[3] |
| S-2366 | 0.15 | 330 | 2.2 | 50 mM Tris HCl, pH 8.3, 130 mM NaCl[3] |
| S-2846 | 0.043 | 190 | 4.4 | 50 mM Tris HCl, pH 8.3, 130 mM NaCl[3] |
Experimental Protocols
Determination of Thrombin Kinetic Parameters using a Chromogenic Substrate
This protocol outlines a general method for determining the Km and kcat of thrombin with a chromogenic substrate.
Materials:
-
Purified human α-thrombin
-
Chromogenic substrate (e.g., S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, 130 mM NaCl, pH 8.3)
-
Microplate reader capable of reading absorbance at 405 nm
-
96-well microplates
-
Hirudin or other potent thrombin inhibitor (for stopping the reaction)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of purified thrombin of known concentration in the assay buffer. The final concentration in the assay will typically be in the nanomolar range.
-
Prepare a series of dilutions of the chromogenic substrate in the assay buffer. The concentrations should span a range from approximately 0.1 x Km to 10 x Km.
-
-
Assay Setup:
-
To each well of a 96-well plate, add a fixed volume of the thrombin solution.
-
To initiate the reaction, add a corresponding volume of each substrate dilution to the wells. The final volume in each well should be constant.
-
Include control wells with no enzyme to measure any non-enzymatic substrate hydrolysis.
-
-
Data Acquisition:
-
Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.
-
Measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline (pNA) release from the substrate is directly proportional to the rate of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot. Convert the change in absorbance per unit time to the concentration of product formed per unit time using the molar extinction coefficient of pNA.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.
-
Mandatory Visualizations
Thrombin Signaling Pathway via PARs
Thrombin plays a critical role in cell signaling by activating Protease-Activated Receptors (PARs). The diagram below illustrates the general mechanism of PAR1 activation by thrombin.
Caption: Thrombin-mediated activation of PAR1 signaling pathway.
Experimental Workflow for Kinetic Parameter Determination
The following diagram outlines the key steps involved in determining the kinetic parameters of a thrombin substrate using a chromogenic assay.
Caption: Workflow for determining thrombin kinetic parameters.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
